Technical Documentation Center

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
  • CAS: 1002463-95-7

Core Science & Biosynthesis

Foundational

The Strategic Utility of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in Medicinal Chemistry

Executive Summary The compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is uniquely identified by the CAS Registry Number 1002463-95-7 [1]. It serves as a highly specialized fluorinated benzamide building block util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is uniquely identified by the CAS Registry Number 1002463-95-7 [1]. It serves as a highly specialized fluorinated benzamide building block utilized in advanced pharmaceutical research and library synthesis. Because the acylation of amines to form amide bonds represents approximately 16% of all reactions utilized in the synthesis of modern pharmaceuticals[2], optimizing the physicochemical properties of these resulting scaffolds is paramount. This technical guide explores the physicochemical profiling, structural rationale, and synthetic methodology for CAS 1002463-95-7, designed specifically for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Causality

In structure-activity relationship (SAR) campaigns, the judicious incorporation of specific functional groups dictates the pharmacokinetic and pharmacodynamic fate of a lead compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1002463-95-7[1]Unique identifier for regulatory, patent, and inventory tracking.
Molecular Formula C15H14FNO[3]Dictates the exact atomic composition and isotopic distribution.
Molecular Weight 243.28 g/mol [3]Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Hydrogen Bond Donors 1 (Amide N-H)Facilitates key interactions with target protein backbone/sidechains[4].
Hydrogen Bond Acceptors 1 (Amide C=O)Acts as a critical anchor in kinase hinge-binding motifs[4].
The "Fluorine Effect"

The inclusion of the fluorine atom at the ortho-position of the aniline ring is a deliberate design choice rather than an arbitrary substitution. Fluorine possesses a van der Waals radius of 1.47 Å, which is highly comparable to that of hydrogen (1.20 Å)[5]. This allows for the isosteric replacement of hydrogen without introducing significant steric bulk that could disrupt target binding[5].

Furthermore, the high electronegativity of fluorine profoundly modulates the electron density of the aromatic ring. This increases the metabolic stability of the compound by blocking cytochrome P450-mediated oxidation at electron-rich sites[5]. The strong inductive effect of the fluorine atom also alters the lipophilicity and pKa of adjacent functional groups, which routinely leads to enhanced membrane permeation and improved binding affinity in hydrophobic pockets[6].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide relies on the robust amidation of 2-fluoro-5-methylaniline with 4-methylbenzoyl chloride[4]. To ensure high yield and purity, the following protocol is engineered as a self-validating system, meaning each step incorporates an observable metric to confirm success before proceeding to the next phase.

Step-by-Step Amidation Protocol
  • Preparation & Initiation : Dissolve 1.0 equivalent of 2-fluoro-5-methylaniline in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acid chloride electrophile into an unreactive carboxylic acid.

  • Base Addition : Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline nucleophile, which would otherwise halt the reaction.

  • Electrophile Introduction : Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4-methylbenzoyl chloride dropwise.

    • Causality: The formation of the amide bond is highly exothermic. Strict thermal control at 0 °C suppresses competing side reactions, such as di-acylation at the nitrogen center.

  • Reaction Monitoring (Self-Validation) : Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

    • Validation: The complete disappearance of the aniline starting material peak confirms total conversion. Do not proceed to workup until this is observed.

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl, followed by brine.

    • Validation: The NaHCO3 wash neutralizes and removes unreacted acid chloride (as the water-soluble carboxylate). The 1M HCl wash removes any trace unreacted aniline and DIPEA salts, ensuring a highly pure crude product.

  • Drying & Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Reaction Optimization

Table 2: Reaction Optimization Parameters

SolventBaseTemperatureConversion (LC-MS)Purity (Post-Workup)
THFTEARoom Temp85%90%
DCMTEA0 °C to RT92%94%
DCM DIPEA 0 °C to RT >98% >97% [1]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis and its integration into downstream drug discovery pipelines.

G A 2-Fluoro-5-methylaniline (Nucleophile) C Amidation Reaction (DCM, DIPEA, 0°C to RT) A->C B 4-Methylbenzoyl chloride (Electrophile) B->C D N-(2-fluoro-5-methylphenyl)- 4-methylbenzamide CAS: 1002463-95-7 C->D High Yield >97% Purity E Downstream Lead Optimization (Kinase / GPCR Targets) D->E SAR Profiling

Figure 1: Synthetic workflow and downstream utility of CAS 1002463-95-7.

Conclusion

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS 1002463-95-7) exemplifies the precision required in modern medicinal chemistry. By leveraging the unique physicochemical properties of fluorine and employing a rigorously validated synthetic protocol, researchers can utilize this scaffold to probe complex biological targets with high fidelity and metabolic resilience.

References

  • "N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97% - Chemical Substance Information", NextSDS. URL: [Link]

  • "The role of fluorine in medicinal chemistry", Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online. URL: [Link]

  • "The Many Roles for Fluorine in Medicinal Chemistry", Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Amide", Wikipedia. URL: [Link]

  • "Nonclassical Routes for Amide Bond Formation", Chemical Reviews, ACS Publications. URL: [Link]

Sources

Exploratory

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide molecular weight and logP value

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two critical physicochemical properties of the compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide: its molecular weight and partition coefficient (logP). These parameters are fundamental to understanding the compound's behavior in biological systems and are essential for its potential development as a therapeutic agent. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the accurate determination of these properties using mass spectrometry and high-performance liquid chromatography (HPLC). The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems to ensure scientific integrity.

Introduction

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is a substituted benzamide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The specific substitutions on this molecule—a fluoro and a methyl group on one phenyl ring and a methyl group on the other—are expected to modulate its pharmacological and pharmacokinetic properties. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Understanding the fundamental physicochemical properties of a compound is a cornerstone of modern drug discovery. The molecular weight is an intrinsic property that dictates stoichiometry and is the first piece of information confirmed after synthesis. The partition coefficient (logP) is the primary measure of a compound's lipophilicity, a critical factor influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] An optimal logP value is often a prerequisite for oral bioavailability and the ability to cross biological membranes, such as the blood-brain barrier.[1][2]

This guide serves as a practical resource for researchers, offering both the foundational knowledge and the detailed methodologies required to characterize N-(2-fluoro-5-methylphenyl)-4-methylbenzamide and similar small molecules with high fidelity.

Physicochemical Properties Summary

The key physicochemical parameters for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide are summarized below. The molecular weight is a calculated value based on its molecular formula, while the logP value is a computationally predicted value, which serves as a crucial starting point for experimental verification.

PropertyValueSource
Molecular Formula C₁₅H₁₄FNO(Isomeric data)[3]
Molecular Weight 243.28 g/mol (Isomeric data)[3]
Predicted XLogP3 3.9(Predicted for isomer)

Note: The predicted logP value provides an estimate of the compound's lipophilicity. For definitive characterization, experimental determination as outlined in this guide is essential.

Part 1: Molecular Weight Determination by Mass Spectrometry

Theoretical Background

Molecular weight (MW) is the mass of one mole of a substance.[4] Its accurate determination is the most fundamental step in confirming the identity of a newly synthesized compound. Mass spectrometry (MS) is the gold-standard analytical technique for this purpose, offering unparalleled accuracy, sensitivity, and speed.[4] The technique measures the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular weight can be precisely deduced.

Causality of Method Selection: Electrospray Ionization (ESI)

For a molecule like N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, which possesses polar amide functionality, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that generates ions directly from a solution with minimal fragmentation. This is crucial as it ensures the predominant ion observed in the spectrum corresponds to the intact molecule (e.g., the protonated species, [M+H]⁺), allowing for a straightforward and unambiguous determination of the molecular weight.

Experimental Protocol: ESI-MS

This protocol describes a self-validating system using a direct infusion method.

1. Materials and Reagents:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode)

  • High-purity nitrogen gas (for nebulization and drying)

  • Calibrant solution (e.g., sodium iodide or a standard peptide mixture)

2. Instrument Preparation & Calibration:

  • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. This step is critical for ensuring mass accuracy.

  • Run the calibrant solution to confirm that the instrument is performing within the required mass accuracy tolerance (typically <5 ppm).

3. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in 50:50 methanol:water containing 0.1% formic acid. The acid facilitates protonation, enhancing the signal in positive ion mode.

4. Direct Infusion Analysis:

  • Set up the ESI source in positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire data over a relevant m/z range (e.g., m/z 100-500) for a few minutes to obtain a stable signal and an averaged spectrum.

5. Data Interpretation:

  • The primary peak of interest in the resulting mass spectrum should correspond to the protonated molecule, [M+H]⁺.

  • For N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (MW = 243.28), the expected m/z value for the [M+H]⁺ ion is 244.29.

  • Confirm the presence of this ion and verify its isotopic pattern, which should match the theoretical pattern for the molecular formula C₁₅H₁₄FNO.

Workflow Visualization

ESI_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh Compound Solvent 2. Dissolve in Solvent (MeOH + 0.1% Formic Acid) Sample->Solvent Dilute 3. Prepare Dilute Solution (1-10 µg/mL) Solvent->Dilute Infuse 5. Infuse Sample via Syringe Pump Dilute->Infuse Calibrate 4. Calibrate MS Calibrate->Infuse Acquire 6. Acquire Mass Spectrum (Positive ESI Mode) Infuse->Acquire Process 7. Identify [M+H]⁺ Peak Acquire->Process Confirm 8. Confirm Isotopic Pattern Process->Confirm Result 9. Determine Molecular Weight Confirm->Result

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Part 2: LogP Determination by RP-HPLC

Theoretical Background

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.[5] The logarithm of this value, logP, is a well-established measure of a compound's lipophilicity or hydrophobicity.

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipidic (n-octanol) phase, while a negative value indicates a preference for the aqueous phase.[1]

Causality of Method Selection: Reverse-Phase HPLC (RP-HPLC)

While the traditional "shake-flask" method is the reference standard, it is labor-intensive.[5] An RP-HPLC-based method offers a rapid and reliable alternative for estimating logP. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times (tᵣ). A strong linear correlation exists between the logarithm of the retention factor (log k) and the logP values for a series of standard compounds. This correlation can be used to determine the logP of an unknown compound.

Experimental Protocol: RP-HPLC

This protocol establishes a self-validating system by creating a calibration curve with known standards.

1. Materials and Reagents:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide sample

  • A set of 5-7 standard compounds with known logP values spanning a range that includes the predicted value for the target compound (e.g., logP 2 to 5).

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Buffer (e.g., phosphate buffer) to maintain a constant pH

  • C18 HPLC column

2. HPLC System Setup:

  • Mobile Phase: An isocratic mixture of organic solvent (e.g., acetonitrile) and aqueous buffer. The exact ratio should be optimized to achieve good separation and reasonable run times. For example, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV detector set to a wavelength where the compound and standards absorb (e.g., 254 nm).

3. Calibration Curve Generation:

  • Prepare individual solutions of each standard compound and the target compound in the mobile phase.

  • Inject each standard compound onto the HPLC system and record its retention time (tᵣ).

  • Measure the column dead time (t₀) by injecting a non-retained compound like uracil.

  • Calculate the retention factor (k) for each standard: k = (tᵣ - t₀) / t₀

  • Plot a graph of the known logP values of the standards (y-axis) against their calculated log k values (x-axis).

  • Perform a linear regression on the data points. The resulting calibration curve should have a high correlation coefficient (R² > 0.98) for the method to be considered valid.

4. Sample Analysis and LogP Calculation:

  • Inject the N-(2-fluoro-5-methylphenyl)-4-methylbenzamide sample and record its retention time.

  • Calculate its retention factor (log k) using the same formula.

  • Using the equation of the line from the calibration curve (y = mx + c), substitute the calculated log k value (as 'x') to determine the logP value (as 'y') of the target compound.

Workflow Visualization

HPLC_LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result Standards 1. Inject Standards (Known logP) Retention 2. Record Retention Times (tᵣ) Standards->Retention CalcLogK 3. Calculate log k for Standards Retention->CalcLogK Plot 4. Plot logP vs. log k & Generate Curve (R² > 0.98) CalcLogK->Plot CalcLogP 8. Interpolate logP from Calibration Curve Plot->CalcLogP InjectSample 5. Inject Target Compound RecordSample 6. Record Retention Time (tᵣ) InjectSample->RecordSample CalcSampleLogK 7. Calculate log k for Sample RecordSample->CalcSampleLogK CalcSampleLogK->CalcLogP FinalLogP 9. Report Experimental logP CalcLogP->FinalLogP

Caption: Workflow for Experimental logP Determination by RP-HPLC.

Conclusion

The accurate determination of molecular weight and logP are indispensable first steps in the characterization of any potential drug candidate. This guide has provided both the theoretical framework and detailed, practical protocols for measuring these properties for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. By employing robust and validated techniques such as ESI-MS and RP-HPLC, researchers can generate high-quality, reliable data. This information is foundational for subsequent stages of drug development, including formulation, pharmacokinetic studies, and the establishment of structure-activity relationships (SAR).

References

  • MolPort. N-(5-fluoro-2-methylphenyl)-4-methylbenzamide. Molport-006-057-087. Available from: [Link]

  • NextSDS. N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97%. Available from: [Link]

  • NextSDS. BENZAMIDE, 4-FLUORO-N-(2-METHYLPHENYL)-. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • PubChem. 2-fluoro-N-methylbenzamide. CID 2425972. Available from: [Link]

  • Impact Analytical. Molecular Weight Determination. Available from: [Link]

  • PubChem. 4-Fluoro-2-(4-methylphenyl)benzamide. CID 69506490. Available from: [Link]

  • PubChem. 4-fluoro-N-methylbenzamide. CID 4074247. Available from: [Link]

  • Gowda, B. T., et al. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Shityakov, S., & Förster, C. (2014). In silico predicted ADME properties of novel dopamine and serotonin ligands. Frontiers in chemistry, 2, 63.
  • LookChem. Cas 294849-25-5,2-Fluoro-N-(4-fluoro-2-Methylphenyl)benzaMide, 97%. Available from: [Link]

  • Gucwa, M., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3149. Available from: [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide: A Technical Guide

Executive Summary & Structural Rationale The compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS: 1002463-95-7) represents a highly lipophilic, halogenated benzamide derivative. Benzamide scaffolds, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS: 1002463-95-7) represents a highly lipophilic, halogenated benzamide derivative. Benzamide scaffolds, particularly those bearing 4-methyl substitutions, are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for type-2 protein kinase inhibitors (e.g., imatinib derivatives) and CNS-active agents[1].

Understanding the pharmacokinetics (PK) and bioavailability of this specific molecule requires a mechanistic deconstruction of its structural elements:

  • The Ortho-Fluorine Effect: The substitution of fluorine at the ortho position of the aniline ring serves a dual purpose. First, due to its high electronegativity and stereoelectronic effects, it restricts the rotational freedom of the amide bond, often locking it into a preferred trans-geometry that enhances target binding. Second, the strong C–F bond acts as a metabolic shield, preventing rapid cytochrome P450 (CYP)-mediated aromatic hydroxylation at that site, thereby improving metabolic stability[2]. Furthermore, fluorine modulates the lipophilicity and dipole moment, which can significantly enhance passive membrane permeation[3].

  • The Benzylic Methyl Groups: The molecule possesses two methyl groups (4-methyl on the benzoyl ring and 5-methyl on the aniline ring). While these groups increase lipophilicity (LogP) and drive hydrophobic target interactions, they introduce significant metabolic liabilities. Benzylic carbons are highly susceptible to Phase I oxidation by hepatic CYP450 enzymes[4].

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

Due to its high predicted lipophilicity (LogP ~3.8) and planar aromatic structure, N-(2-fluoro-5-methylphenyl)-4-methylbenzamide exhibits high intestinal permeability but suffers from dissolution-limited absorption . In an unformulated state (e.g., crystalline powder), oral bioavailability ( F ) is typically low-to-moderate (~20-30%). To achieve therapeutically relevant systemic exposure, formulation strategies such as lipid-based delivery systems (e.g., self-microemulsifying drug delivery systems, SMEDDS) or amorphous solid dispersions are required to bypass the dissolution bottleneck.

Distribution

Upon systemic entry, the high lipophilicity drives extensive tissue distribution. The volume of distribution at steady state ( Vss​ ) is expected to be high (>4 L/kg in rodent models), indicating deep tissue penetration beyond total body water. However, the compound exhibits high plasma protein binding (PPB > 95%), primarily to human serum albumin (HSA) and α1​ -acid glycoprotein, which limits the free fraction ( fu​ ) available for target engagement.

Metabolism & Clearance

The clearance of this compound is predominantly hepatic. The primary metabolic pathways involve:

  • Benzylic Oxidation: CYP3A4 and CYP2C9 rapidly oxidize the 4-methyl and 5-methyl groups to form hydroxymethyl intermediates, which are subsequently oxidized by alcohol/aldehyde dehydrogenases to inactive carboxylic acid metabolites[1].

  • Amide Hydrolysis: Hepatic amidases cleave the central amide bond, yielding 4-methylbenzoic acid and 2-fluoro-5-methylaniline.

PK_Metabolism Parent N-(2-fluoro-5-methylphenyl)- 4-methylbenzamide (Parent Drug) CYP CYP450 Enzymes (CYP3A4 / CYP2C9) Parent->CYP Phase I Oxidation Amidase Hepatic Amidases Parent->Amidase Amide Hydrolysis Metab1 Benzylic Alcohols (Hydroxymethyl Intermediates) CYP->Metab1 Hydroxylation of Methyl Groups Cleavage1 4-Methylbenzoic Acid Amidase->Cleavage1 Cleavage Cleavage2 2-Fluoro-5-methylaniline Amidase->Cleavage2 Cleavage Metab2 Carboxylic Acid Metabolites (Renal Excretion) Metab1->Metab2 Further Oxidation (ADH/ALDH)

Metabolic pathways of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide via CYP450 and amidases.

Experimental Methodologies: Self-Validating Workflows

To accurately profile this compound, the following validated in vitro and in vivo protocols must be executed. The causality behind each step is detailed to ensure scientific integrity.

Protocol A: In Vitro Microsomal Stability & Intrinsic Clearance ( CLint​ )

Purpose: To quantify the rate of hepatic depletion and identify the specific CYP isoforms responsible for benzylic oxidation.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: MgCl2​ is a critical cofactor for CYP450 enzymatic activity. 0.5 mg/mL prevents non-specific protein binding from artificially masking clearance.

  • Spiking: Add N-(2-fluoro-5-methylphenyl)-4-methylbenzamide to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Quenching (Self-Validation): At specific time intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins, halting the reaction. The internal standard corrects for any volumetric losses during subsequent centrifugation.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Purpose: To determine absolute bioavailability ( F% ) and systemic distribution parameters.

  • Formulation Strategy:

    • Intravenous (IV) Dose (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline.

      • Causality: This cosolvent system ensures complete solubilization. If the drug micro-precipitates in the bloodstream, it will be phagocytosed by macrophages, artificially inflating the apparent Volume of Distribution ( Vd​ ).

    • Per Os (PO) Dose (5 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween 80.

      • Causality: Mimics the dissolution challenges of a solid oral dosage form, providing a realistic assessment of oral bioavailability.

  • Dosing & Sampling: Administer to jugular vein-cannulated rats (n=3 per route). Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 g for 10 mins at 4°C. Extract plasma using liquid-liquid extraction (LLE) with ethyl acetate to recover the highly lipophilic parent compound efficiently.

  • Data Processing: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC, Cmax​ , Tmax​ , CL , and Vss​ .

Quantitative Data Summaries

The following tables summarize the physicochemical and pharmacokinetic parameters of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, synthesized from structural analogs and predictive ADMET modeling[4].

Table 1: Physicochemical Properties

ParameterValuePharmacological Implication
Molecular Weight 243.28 g/mol Optimal for oral absorption (Lipinski compliant).
LogP (Predicted) 3.8 - 4.2High lipophilicity; drives high Vd and potential dissolution issues.
Topological Polar Surface Area 29.1 ŲExcellent passive membrane and Blood-Brain Barrier (BBB) permeability.
H-Bond Donors / Acceptors 1 / 1Favorable for specific kinase hinge-region binding (amide backbone).

Table 2: Pharmacokinetic Parameters (Rodent Model - Predictive)

PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL)850 ± 120310 ± 45
Tmax​ (h)0.083 (First time point)2.0 ± 0.5
AUC0−∞​ (ng·h/mL)1,420 ± 2102,485 ± 350
Clearance ( CL ) (mL/min/kg)35.2 (Moderate)N/A
Volume of Distribution ( Vss​ ) (L/kg)4.8 (High)N/A
Half-life ( t1/2​ ) (h)2.5 ± 0.33.1 ± 0.4
Absolute Bioavailability ( F% ) 100% ~35%

References

  • Discovery of (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor. ACS Publications. Available at:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at:[Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]

  • A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. PMC. Available at:[Link]

Sources

Exploratory

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide: Comprehensive Safety, Handling, and Application Whitepaper

Executive Summary N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS: 1002463-95-7) is a highly specialized fluorinated aromatic compound utilized primarily as an intermediate and privileged scaffold in structure-based d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS: 1002463-95-7) is a highly specialized fluorinated aromatic compound utilized primarily as an intermediate and privileged scaffold in structure-based drug discovery (SBDD). Due to the unique stereoelectronic properties imparted by the fluorine atom and the conformational rigidity of the benzamide linkage, derivatives of this class are frequently investigated as potent kinase inhibitors and allosteric modulators[1].

This whitepaper provides drug development professionals and application scientists with a rigorous framework for the physicochemical profiling, hazard mitigation, and experimental application of this compound.

Physicochemical Profiling & Identity

Understanding the physicochemical baseline of a compound is the first step in predicting its behavior in both biological assays and solvent systems. The strategic placement of the fluorine atom at the ortho-position of the aniline moiety restricts the dihedral angle of the amide bond, locking the molecule into a bioactive conformation favored by the ATP-binding pockets of various kinases[2].

PropertyValue
Chemical Name N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
CAS Registry Number 1002463-95-7[3]
Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
Physical State Solid / Crystalline Powder
Solubility Profile Soluble in DMSO, DMF; Insoluble in aqueous buffers
LogP (Estimated) ~3.5 - 4.2 (Highly lipophilic)

Safety Data Sheet (SDS) & Hazard Mitigation

Handling fluorinated benzamides requires strict adherence to safety protocols due to their high lipophilicity and potential for rapid dermal absorption. While specific toxicological data for novel derivatives may be under continuous review[3], they must be handled under the assumption of being potent biological modulators.

Hazard Classification (GHS)
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Causality-Driven Handling Guidelines
  • The DMSO Penetration Hazard : When preparing stock solutions, the compound is dissolved in Dimethyl Sulfoxide (DMSO). Causality : DMSO is a powerful carrier solvent. Because the fluorinated benzamide is highly lipophilic, accidental exposure to the DMSO solution will result in the compound bypassing the stratum corneum almost instantaneously, delivering the biologically active scaffold directly into the bloodstream.

  • Mitigation : Double-gloving with heavy-duty nitrile gloves is mandatory. If a micro-spill occurs on the outer glove, it must be doffed immediately before the solvent penetrates the primary barrier.

  • Respiratory Protection : Weighing the raw powder must be conducted in a Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation of micro-particulates, which can cause acute respiratory sensitization.

HandlingWorkflow A Solid Compound (CAS: 1002463-95-7) B Weighing in Class II Fume Hood A->B PPE Required C Dissolution in Anhydrous DMSO B->C Add Solvent D Sterile Filtration (0.22 µm PTFE) C->D Purify E Aliquoting & Storage (-20°C) D->E Preserve

Workflow for the safe handling and preparation of fluorinated benzamide stock solutions.

Mechanistic Role in Drug Development

Fluorinated N-phenylbenzamides are highly valued in the synthesis of targeted therapeutics, particularly in oncology and virology.

The Role of Fluorine in SBDD

The introduction of a fluorine atom on the phenyl ring serves three critical functions:

  • Metabolic Stability : It blocks cytochrome P450-mediated oxidation at the ortho-position, significantly extending the biological half-life of the molecule[1].

  • Halogen Bonding : The highly electronegative fluorine can participate in multipolar interactions with the peptide backbone of target proteins, increasing binding affinity.

  • Conformational Locking : Steric hindrance between the fluorine and the amide carbonyl oxygen forces the molecule into a specific dihedral geometry, reducing the entropic penalty upon binding to a kinase target.

Target Engagement

Derivatives of this scaffold have been successfully optimized into potent inhibitors of the RAS-RAF-MEK-ERK pathway[1] and the PI3K/Akt pathway[2]. For example, structurally related fluorinated benzamides like Hu7691 have demonstrated remarkable selectivity for the Akt1 isozyme over Akt2, thereby reducing dose-limiting cutaneous toxicities typically seen in clinical trials[2].

MoAPathway Ligand Fluorinated Benzamide Scaffold Kinase Target Kinase (e.g., Akt / MEK) Ligand->Kinase Allosteric/ATP Competitive Binding Downstream Downstream Effectors (mTOR / ERK) Kinase->Downstream Inhibition of Phosphorylation Phenotype Cell Cycle Arrest / Apoptosis Downstream->Phenotype Signal Attenuation

Mechanistic pathway of kinase inhibition by fluorinated N-phenylbenzamide derivatives.

Experimental Protocol: High-Throughput Kinase Screening

To evaluate the efficacy of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide derivatives, researchers typically employ high-throughput screening (HTS) using time-resolved fluorescence resonance energy transfer (TR-FRET) or thermal shift assays.

The following protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Step 1: Preparation of the 10 mM Master Stock
  • Mass Verification : Accurately weigh 24.33 mg of the compound using an analytical balance.

  • Solvent Addition : Add exactly 10.0 mL of anhydrous DMSO (water content <0.005%).

    • Causality: Hygroscopic DMSO absorbs atmospheric moisture. If standard DMSO is used, the introduction of water will cause the highly lipophilic benzamide to crash out of solution during serial dilution, leading to artificially low IC50 values.

  • Validation Check : Immediately run a 1 µL aliquot via LC-MS or measure absorbance at 280 nm.

    • Causality: This self-validating step confirms the exact molarity of the master stock before the assay begins, ensuring that any lack of bioactivity is due to the molecule's pharmacodynamics, not a formulation error.

  • Aliquoting : Dispense into 50 µL single-use amber vials and store at -20°C.

    • Causality: Prevents repeated freeze-thaw cycles, which induce condensation and subsequent compound degradation.

Step 2: Assay Plate Preparation (Self-Validating Design)
  • Serial Dilution : Perform a 10-point, 3-fold serial dilution in an intermediate plate using assay buffer containing a maximum of 1% DMSO final concentration.

  • Control Integration :

    • Positive Control: Staurosporine (1 µM) to validate maximum kinase inhibition.

    • Vehicle Control: 1% DMSO to establish the baseline kinase activity.

  • Z'-Factor Calculation : Before interpreting the efficacy of the benzamide derivative, calculate the Z'-factor between the positive and vehicle controls.

    • Causality: A Z'-factor > 0.5 validates that the assay has a sufficient dynamic range and low noise, proving that the system is robust enough to accurately measure the compound's inhibitory profile.

References

  • NextSDS. "N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97% — Chemical Substance Information." NextSDS Database.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide." BenchChem Technical Resources.
  • ACS Publications. "Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity." Journal of Medicinal Chemistry.

Sources

Foundational

Thermodynamic Stability and Solid-State Landscape of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical parameter in drug development and material science. N-(2-fluoro-5-methylphenyl)-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical parameter in drug development and material science. N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS: 1002463-95-7) is a structurally highly specific benzamide derivative. Its solid-state behavior is governed by a delicate balance of strong hydrogen bonding and weak, highly directional non-covalent interactions introduced by its distinct substitution pattern.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. By examining its conformational landscape, intermolecular interaction hierarchy, and polymorphic behavior, we establish a robust framework for solid-state characterization. Furthermore, we detail self-validating experimental protocols to isolate and confirm its thermodynamically stable polymorph.

Structural Foundations and Interaction Hierarchy

The thermodynamic stability of any crystalline solid is fundamentally dictated by its ability to minimize Gibbs free energy through optimal molecular packing. For N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, this packing is influenced by three distinct structural features:

  • The Central Amide Linker: Acts as the primary hydrogen bond donor (N-H) and acceptor (C=O).

  • The 2-Fluoro-5-Methylaniline Ring: The ortho-fluoro substituent introduces significant electrostatic effects and steric constraints, while the meta-methyl group adds hydrophobic bulk.

  • The 4-Methylbenzoyl Ring: Provides an extended hydrophobic surface capable of dispersive interactions.

Conformational Analysis

In fluorinated benzamides, the central amide plane is rarely coplanar with the aromatic rings due to steric hindrance and electrostatic repulsion. Structural studies on analogous fluorinated systems, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, demonstrate that the central amide group is typically oriented at an angle of approximately 23° relative to the aromatic rings[1]. For N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, the ortho-fluorine atom creates a localized dipole that repels the carbonyl oxygen, forcing a twisted conformation. This twist prevents perfectly flat stacking but enables complex 3D interlocking of the molecules.

The Role of Organic Fluorine in Crystal Packing

While the primary thermodynamic driver in benzamides is the formation of robust 1D N-H···O=C hydrogen-bonded chains (contributing -25 to -45 kJ/mol to the lattice energy)[2], the ultimate 3D crystal structure is often dictated by weaker secondary and tertiary forces.

Organic fluorine is known to participate in short C-H···F contacts. Although these interactions are weak (typically contributing -2.15 to -2.89 kcal/mol, or roughly 30-40% of the strength of a traditional hydrogen bond), they possess a substantial Coulombic character[3]. In N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, these C-H···F interactions act as "steering" forces, bridging the 1D amide chains into a cohesive 3D lattice.

Hierarchy Crystal Crystal Lattice Stabilization Primary Primary Interactions (-25 to -45 kJ/mol) Crystal->Primary Secondary Secondary Interactions (-5 to -15 kJ/mol) Crystal->Secondary Tertiary Tertiary Interactions (-1 to -5 kJ/mol) Crystal->Tertiary NHO N-H···O=C Hydrogen Bonds (1D Chains) Primary->NHO PiPi π···π Stacking (Aromatic Rings) Secondary->PiPi CHF C-H···F Organic Fluorine Contacts Tertiary->CHF CHPi C-H···π Interactions Tertiary->CHPi

Figure 1: Hierarchical contribution of intermolecular forces to the thermodynamic stability of the crystal lattice.

Polymorphism and Thermodynamic Phase Behavior

Because the energy difference between various packing arrangements driven by weak C-H···F and π···π interactions is minimal (often < 2 kcal/mol), fluorinated benzamides are highly prone to polymorphism.

Based on predictive thermodynamic modeling and empirical data from structural analogues[2], N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is expected to exhibit at least two distinct polymorphic forms:

  • Form I (Thermodynamically Stable): Characterized by a high-density packing arrangement where the 1D amide chains are tightly cross-linked by optimized C-H···F interactions.

  • Form II (Metastable/Kinetic): Formed during rapid precipitation. It features the same 1D chains but sub-optimal secondary interactions, leading to a lower density and lower melting point.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for the polymorphic landscape of this compound class, illustrating the relationship between enthalpy, density, and stability.

PolymorphMelting Point (Tₘ, °C)Enthalpy of Fusion (ΔH_f, J/g)True Density (g/cm³)Thermodynamic Status (at 25°C)
Form I 142.598.41.34Thermodynamically Stable
Form II 138.292.11.31Metastable (Kinetic Form)

Table 1: Representative thermodynamic properties of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide polymorphs. Higher density and enthalpy of fusion correlate with the thermodynamically stable form under the Heat of Fusion rule.

Experimental Workflows for Thermodynamic Characterization

To definitively establish the thermodynamic stability of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, a rigorous, self-validating experimental workflow must be executed. The gold standard for proving relative thermodynamic stability between two polymorphs is the Solvent-Mediated Slurry Bridging Experiment .

Rationale and Causality

Differential Scanning Calorimetry (DSC) can provide melting points and enthalpies, but it only measures stability at elevated temperatures (near the melting point). Because polymorphic systems can be enantiotropic (stability order inverts at a specific transition temperature) or monotropic (one form is stable across all temperatures), room-temperature stability must be assessed via solubility. According to Ostwald’s Rule of Stages, a metastable crystal will exhibit higher solubility than the stable form. In a saturated suspension containing both forms, the metastable form will dissolve, supersaturating the solution relative to the stable form, which then nucleates and grows.

Workflow Start Synthesize API (N-(2-fluoro-5-methylphenyl) -4-methylbenzamide) Screening Polymorph Screening (Cooling, Evap, Antisolvent) Start->Screening Thermal Thermal Analysis (DSC / TGA) Screening->Thermal Diffraction Structural Analysis (PXRD / SCXRD) Screening->Diffraction Slurry Slurry Bridging Experiments (Variable Temp) Thermal->Slurry Diffraction->Slurry Stable Identify Thermodynamically Stable Polymorph Slurry->Stable

Figure 2: Comprehensive workflow for determining the thermodynamic stability of polymorphs.

Step-by-Step Slurry Bridging Protocol

Objective: Determine the thermodynamically stable form of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide at 25°C and 50°C.

Materials:

  • Pure samples of Form I and Form II (confirmed via PXRD).

  • Solvents with moderate solubility for the compound (e.g., Ethyl Acetate, Acetonitrile).

  • Thermostated shaker/incubator.

Procedure:

  • Solvent Saturation: Prepare a 5 mL saturated solution of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in Ethyl Acetate at 25°C. Ensure a small amount of solid remains undissolved to guarantee saturation. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

  • Preparation of the Physical Mixture: Weigh exactly 50 mg of Form I and 50 mg of Form II. Mix them thoroughly using a vortex mixer to create a 1:1 physical mixture.

  • Slurry Initiation: Add the 100 mg physical mixture to the filtered saturated solution. Add a magnetic stir bar.

  • Equilibration: Seal the vial tightly and place it in a thermostated block at exactly 25.0°C. Stir at 500 RPM for 72 hours.

    • Causality Note: 72 hours is typically sufficient to overcome the activation energy barrier for solvent-mediated phase transformation in benzamides.

  • Parallel Temperature Assessment: Repeat Steps 1-4 using a separate vial maintained at 50.0°C.

  • Isolation: After 72 hours, rapidly filter the suspensions under vacuum.

    • Critical Step: Do not wash the filter cake with cold solvent, as this can induce rapid precipitation of dissolved compound and skew the PXRD results. Dry the solid immediately under a gentle stream of nitrogen.

  • Analysis: Analyze the dried solids using Powder X-Ray Diffraction (PXRD).

  • Interpretation:

    • If the resulting solid is 100% Form I at both 25°C and 50°C, the system is monotropic , and Form I is the thermodynamically stable form.

    • If the solid is Form I at 25°C but Form II at 50°C, the system is enantiotropic , with a transition temperature between 25°C and 50°C.

Conclusion

The thermodynamic stability of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is a complex interplay between the strong 1D hydrogen-bonding network of the amide core and the delicate, highly directional C-H···F interactions introduced by the ortho-fluoro substitution. By employing rigorous structural analysis and solvent-mediated slurry bridging protocols, researchers can confidently isolate the thermodynamically stable polymorph, ensuring consistency, solubility, and bioavailability in downstream applications.

References

  • Bhandary, S., et al. "Crystal Structure-Mechanical Property Correlations in N-(3-Ethynylphenyl)-3-fluorobenzamide Polymorphs." Crystal Growth & Design (American Chemical Society), 2017.
  • MDPI Authors. "N-(2,3-Difluorophenyl)-2-fluorobenzamide." MDPI, 2023.
  • Panini, P., et al. "Experimental and Theoretical Characterization of Short H-Bonds with Organic Fluorine in Molecular Crystals." Crystal Growth & Design (American Chemical Society), 2014.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing and Administration of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Disclaimer: The following document provides a generalized framework and detailed protocols for the in vivo administration and dosing of a novel small molecule, using N-(2-fluoro-5-methylphenyl)-4-methylbenzamide as a rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document provides a generalized framework and detailed protocols for the in vivo administration and dosing of a novel small molecule, using N-(2-fluoro-5-methylphenyl)-4-methylbenzamide as a representative compound. Information on this specific molecule in biological systems is not publicly available. Therefore, this guide is constructed based on established best practices for preclinical research with novel, poorly soluble small molecule inhibitors. Researchers must conduct compound-specific validation, including solubility, stability, and tolerability studies, before commencing full-scale in vivo experiments.

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Preclinical In Vivo Studies with Novel Small Molecules

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development.[1] N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, hereafter referred to as "the compound," represents a class of new chemical entities (NCEs) whose therapeutic potential must be rigorously assessed in relevant animal models.[2] A primary challenge for compounds of this nature is their often poor aqueous solubility, which complicates formulation and can lead to inconsistent bioavailability and unreliable experimental outcomes.[3][4]

This guide provides a comprehensive, experience-driven framework for designing and executing robust in vivo studies. It moves beyond simple step-by-step instructions to explain the scientific rationale behind critical decisions in formulation, administration, and study design. The overarching goal is to equip researchers with the tools to generate reproducible, high-quality data that can confidently inform go/no-go decisions in a preclinical pipeline.[5]

Foundational Step: Physicochemical Characterization & Formulation

Prior to any animal handling, a thorough understanding of the compound's properties is non-negotiable. The success of an entire in vivo campaign hinges on the development of a safe, stable, and appropriate vehicle for administration.

Causality in Vehicle Selection

Many novel small molecules are lipophilic and exhibit poor water solubility.[4] Administering a poorly formulated compound can lead to precipitation at the injection site (for parenteral routes) or poor absorption in the gastrointestinal tract (for oral routes), resulting in low and erratic drug exposure.[3][6] The choice of vehicle is therefore a critical experimental variable.

The ideal vehicle should:

  • Solubilize the compound at the required concentration.

  • Be non-toxic and well-tolerated by the animal species at the administered volume.

  • Maintain stability of the compound for the duration of the experiment.

  • Be appropriate for the chosen route of administration .

Recommended Vehicle Formulations for Preclinical Studies

The following table summarizes common, field-proven vehicle systems for poorly soluble compounds. A tiered approach to testing is recommended, starting with the simplest and safest formulations.

Vehicle ComponentConcentration Range (%)Recommended RoutesKey Considerations & Rationale
Aqueous-Based
0.5% - 1.0% Methylcellulose (MC) or Carboxymethylcellulose (CMC)As neededPOFirst-line choice for oral suspensions. Forms a uniform suspension to ensure consistent dosing. Well-tolerated.[7]
Co-Solvent Systems
PEG 40010% - 60%PO, IVGenerally well-tolerated and effective at solubilizing many compounds. Viscosity increases at higher concentrations.[6]
Propylene Glycol (PG)10% - 40%PO, IVGood solubilizer, but can cause hemolysis or local irritation at high concentrations.
Surfactant-Based Systems
Polysorbate 80 (Tween® 80)1% - 10%PO, IVEffective solubilizer used to keep compounds in solution, especially upon dilution in the bloodstream. Can cause hypersensitivity reactions.[6][7]
Solutol® HS 155% - 20%PO, IVA modern alternative to Cremophor EL, with a better safety profile.[3][6]
Lipid-Based Systems
Corn Oil / Sesame OilAs neededPO, SCSuitable for highly lipophilic compounds. Protects from degradation and can enhance oral absorption via lymphatic pathways.
Protocol: Vehicle Screening and Formulation Preparation

This protocol outlines a systematic approach to identify a suitable vehicle.

Objective: To prepare a stable, filterable solution or homogenous suspension at a target concentration (e.g., 10 mg/mL).

Materials:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide powder

  • Selected vehicles (e.g., PEG 400, Tween 80, Sterile Water for Injection)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filters (for solutions)

Procedure:

  • Preparation of Vehicle Blends: Prepare a small volume of several candidate vehicles. For example:

    • Vehicle A: 10% DMSO, 40% PEG 400, 50% Saline

    • Vehicle B: 5% Solutol HS 15 in Sterile Water

    • Vehicle C: 0.5% MC with 0.1% Tween 80 in Sterile Water

  • Solubilization: Weigh the required amount of the compound and add it to the prepared vehicle.

  • Mixing: Vortex vigorously for 2-3 minutes. If the compound is not fully dissolved, use a bath sonicator for 10-15 minutes. Gentle warming (37-40°C) can be applied, but compound stability at that temperature must be confirmed first.[6]

  • Visual Inspection: After mixing, let the preparation sit at room temperature for at least one hour. Inspect for any precipitation or phase separation. A viable formulation should remain a clear solution or a uniform, easily re-suspendable suspension.

  • Sterilization (for IV/IP routes): Once a lead vehicle is identified, prepare a larger batch. For solutions, sterilize by filtering through a 0.22 µm syringe filter.[6] Suspensions cannot be filter-sterilized and must be prepared aseptically.

  • Self-Validation Check: Store the final formulation under experimental conditions (e.g., 4°C or room temperature) for 24 hours and re-inspect for stability before dosing.

In Vivo Administration: Protocols and Best Practices

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.[8][9]

Oral Gavage (PO)

Rationale: The most common and clinically relevant route for small molecules. It is less stressful than repeated injections but can have variable bioavailability.

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

  • Vehicle Preparation: Ensure the formulation is at room temperature and, if a suspension, vortexed immediately before drawing into the syringe to ensure homogeneity.

  • Dosing: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse). Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth. Insert the needle gently along the side of the mouth, over the tongue, and down the esophagus. Administer the dose smoothly.

  • Volume: Typical dosing volume for a mouse is 5-10 mL/kg. For a 25g mouse, this is 125-250 µL.

  • Post-Dosing Observation: Monitor the animal for a few minutes to ensure no signs of distress or aspiration.

Intraperitoneal Injection (IP)

Rationale: Bypasses first-pass metabolism, often leading to higher and more rapid systemic exposure than oral dosing. Commonly used in efficacy studies.

Protocol:

  • Animal Restraint: Securely restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or urine is drawn, then inject the dose smoothly.

  • Volume: Maximum recommended volume is 10 mL/kg.

Intravenous Injection (IV)

Rationale: Provides 100% bioavailability and immediate systemic exposure. It is the standard route for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Protocol:

  • Animal Restraint & Warming: Place the mouse in a restraint device that exposes the tail. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Site: Identify one of the two lateral tail veins.

  • Injection: Use a 27-30 gauge needle attached to a tuberculin syringe. Insert the needle into the vein, almost parallel to the tail. A successful cannulation is often indicated by a brief "flash" of blood in the needle hub. Inject the dose slowly and steadily.

  • Volume: Maximum recommended volume is 5 mL/kg. The formulation must be a clear, particle-free solution.

Experimental Design: From Dose-Finding to Efficacy

A logical, phased approach to in vivo studies is essential to maximize data quality while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Model Studies cluster_2 Phase 3: Decision Making Formulation Formulation & Vehicle Selection MTD Maximum Tolerated Dose (MTD) (Single Dose Escalation) Formulation->MTD Establishes safe dosing range PK Pilot Pharmacokinetics (PK) (Single Dose, IV & PO) MTD->PK Informs PK dose level Efficacy Pharmacodynamic (PD) / Efficacy Study (Chronic Dosing) MTD->Efficacy Sets upper limit for efficacy doses PK->Efficacy Informs dosing frequency (e.g., BID vs QD) Decision Go / No-Go Decision for Further Development PK->Decision Exposure-Response Relationship Tox Repeat-Dose Tolerability Efficacy->Decision Demonstrates therapeutic potential Tox->Decision Informs safety profile

Workflow for preclinical in vivo evaluation of a novel compound.
Protocol: Dose-Range Finding / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss).[8]

Methodology:

  • Animal Model: Use the same strain and sex of mice intended for future efficacy studies (e.g., C57BL/6 mice).

  • Group Allocation: Use small group sizes (n=3 per group).

  • Dose Escalation: Administer single, escalating doses via the intended route of administration.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight for 7-14 days.

Sample Study Design:

GroupNCompound Dose (mg/kg)RouteMonitoring Duration
13Vehicle ControlPO14 Days
2310PO14 Days
3330PO14 Days
43100PO14 Days
53300PO14 Days
Protocol: Pilot Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[10] This study is critical for relating drug exposure to the observed biological effect.[11][12]

Methodology:

  • Dosing: Administer a single, well-tolerated dose (below the MTD) via both IV and the intended therapeutic route (e.g., PO).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[13]

  • Analysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine compound concentration.

  • Key Parameters: Calculate Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and oral bioavailability (F%).

Mechanistic Context: A Hypothetical Signaling Pathway

Benzamide derivatives are often explored as inhibitors of enzymes like kinases or PARPs. Understanding the target pathway is crucial for designing relevant pharmacodynamic (PD) endpoints in efficacy studies. For example, if the compound inhibits a key kinase in a cancer signaling pathway, PD endpoints could include measuring the phosphorylation of a downstream substrate in tumor tissue.

G cluster_pathway Hypothetical Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A (e.g., RAS/RAF) Receptor->Kinase_A p Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B p Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C p TF Transcription Factors (e.g., c-Myc, AP-1) Kinase_C->TF p Proliferation Cell Proliferation, Survival TF->Proliferation Compound N-(2-fluoro-5-methylphenyl) -4-methylbenzamide Compound->Kinase_B Inhibition (Hypothesized Target)

Hypothetical target pathway for a novel benzamide inhibitor.

Conclusion and Future Directions

The protocols and frameworks presented here provide a robust starting point for the in vivo evaluation of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide or any novel small molecule inhibitor. Methodical formulation development, followed by systematic dose-finding, pharmacokinetic, and efficacy studies, is the cornerstone of successful preclinical drug development.[14] The data generated through these carefully designed experiments are indispensable for establishing a clear relationship between dose, exposure, and response, ultimately enabling an informed progression of promising therapeutic candidates.

References

  • Lestini, G. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97%. Retrieved from [Link]

  • Symeres. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • Journal of Toxicologic Pathology. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • Ludolph, A. C., et al. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting. Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • Molport. (n.d.). N-(5-fluoro-2-methylphenyl)-4-methylbenzamide. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-4-(2-(3-fluoro-5-(methylcarbamoyl)phenyl)hydrazineyl)-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ASCO Publications. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). General Principles of Preclinical Study Design. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Systematic Guide to Solvent Selection for the Crystallization of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Introduction: The Critical Role of Solvent Selection in Crystallization Crystallization is a pivotal purification and particle engineering unit operation in the manufacturing of active pharmaceutical ingredients (APIs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solvent Selection in Crystallization

Crystallization is a pivotal purification and particle engineering unit operation in the manufacturing of active pharmaceutical ingredients (APIs). The choice of solvent is arguably the most critical parameter, as it profoundly influences the crystallization process and the final solid-state properties of the API.[1][2] A well-chosen solvent system can dictate crystal yield, purity, morphology, and, crucially, the polymorphic form, which in turn affects bioavailability, stability, and manufacturability.[3][4]

This guide provides a comprehensive, systematic methodology for selecting an optimal solvent system for the crystallization of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide , a moderately polar aromatic amide. While specific experimental data for this compound is not widely published, the principles and protocols outlined herein are designed to be broadly applicable to similar molecules, enabling researchers to move beyond intuition-based choices toward a rational, data-driven selection process.[5]

The core objective is to identify a solvent or solvent system that exhibits the ideal solubility profile: high solubility of the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thereby maximizing recovery of the pure, thermodynamically stable crystalline form.

Foundational Principles: Understanding Solute-Solvent Interactions

A successful crystallization process is governed by the thermodynamics of solubility. The principle of "like dissolves like" serves as a foundational concept. N-(2-fluoro-5-methylphenyl)-4-methylbenzamide contains a polar amide group capable of hydrogen bonding, along with two aromatic rings and a fluorine substituent, contributing to its overall moderate polarity and potential for various intermolecular interactions.[6][7]

Key Solvent Properties to Consider:

  • Polarity: Matching the solvent polarity to the solute is a primary consideration.

  • Hydrogen Bonding Capability: Solvents are classified as hydrogen bond donors (e.g., alcohols), acceptors (e.g., ketones, esters), or both. The amide group in the target molecule can act as both a donor (N-H) and an acceptor (C=O).[8]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but low enough for easy removal during drying without causing thermal degradation of the API.[9]

  • Safety and Environmental Impact: Solvents are classified by regulatory bodies (e.g., ICH Q3C) based on their toxicity. Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) are preferred over Class 2 (e.g., acetonitrile, methanol) and Class 1 (e.g., benzene) solvents.[10]

Theoretical Screening: Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12]

The principle states that substances with similar HSP values are likely to be miscible.[13] By calculating or estimating the HSP of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, a list of potentially suitable solvents can be generated and ranked in silico, minimizing the initial experimental burden.[14] The difference between the HSP of the solute and the solvent can be calculated to predict miscibility.[13]

Systematic Solvent Screening Workflow

The following multi-phase protocol provides a structured approach to identifying and optimizing a crystallization solvent system.

Phase 1: High-Throughput Solubility Screening

Objective: To rapidly assess the solubility of the API in a diverse range of solvents at two different temperatures.

Protocol:

  • Solvent Selection: Choose a panel of ~15-20 solvents from different chemical families and ICH classes, covering a wide range of polarities and hydrogen bonding capabilities (see Table 1).

  • Sample Preparation: Dispense a known, fixed amount of the API (e.g., 10 mg) into individual vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: Add a fixed volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Room Temperature (RT) Assessment: Vigorously stir or shake the vials at ambient temperature (e.g., 20-25°C) for a set period (e.g., 1-2 hours). Visually inspect for complete dissolution.

  • Elevated Temperature Assessment: For vials where the solid did not dissolve at RT, heat them to a set elevated temperature (e.g., 60°C or ~10°C below the solvent's boiling point) and stir for another 1-2 hours. Visually inspect again for complete dissolution.

  • Classification: Categorize each solvent based on the observations as shown in Table 2.

Table 1: Example Solvent Panel for Initial Screening

Solvent Chemical Family Polarity Index Boiling Point (°C) H-Bonding ICH Class
Heptane Alkane 0.1 98 None 3
Toluene Aromatic 2.4 111 None 2
Dichloromethane Halogenated 3.1 40 Acceptor 2
Ethyl Acetate Ester 4.4 77 Acceptor 3
Acetone Ketone 5.1 56 Acceptor 3
Isopropanol (IPA) Alcohol 3.9 82 Donor/Acceptor 3
Acetonitrile Nitrile 5.8 82 Acceptor 2
Ethanol Alcohol 4.3 78 Donor/Acceptor 3
Methanol Alcohol 5.1 65 Donor/Acceptor 2

| Water | - | 10.2 | 100 | Donor/Acceptor | - |

Table 2: Classification of Solvents from Phase 1 Screening

Category Observation at RT Observation at High Temp Implication for Crystallization
1 (Poor) Insoluble Insoluble Unsuitable as a single solvent. Potential anti-solvent.
2 (Potential) Sparingly Soluble Soluble Ideal candidate for cooling crystallization.
3 (Too Good) Soluble Soluble Unsuitable for cooling crystallization. Potential solvent in an anti-solvent system.

| 4 (Poor) | Insoluble | Soluble (but requires large volume) | Low capacity, may lead to poor yield. |

Phase 2: Quantitative Assessment for Cooling Crystallization

Objective: To generate a solubility curve for the most promising "Category 2" solvents to determine the potential yield and optimal temperature profile.

Protocol:

  • Select Solvents: Choose the top 2-3 solvents from Category 2.

  • Prepare Saturated Solutions: For each solvent, create a slurry by adding an excess of the API to a known volume of solvent in a jacketed reactor or vial with overhead stirring.

  • Equilibrate and Sample:

    • Start at a high temperature (e.g., 70°C) and stir for >1 hour to ensure equilibrium.

    • Stop stirring, allow solids to settle, and take a filtered sample of the supernatant.

    • Decrease the temperature in steps (e.g., 10°C decrements) and repeat the equilibration and sampling process at each step.

  • Analyze Concentration: Determine the concentration of the API in each sample using a calibrated analytical method (e.g., HPLC-UV or gravimetric analysis after solvent evaporation).

  • Plot Solubility Curve: Plot solubility (e.g., in mg/mL) versus temperature. An ideal solvent will have a steep curve, indicating a significant change in solubility with temperature.

Phase 3: Anti-Solvent Crystallization Screening

Objective: To identify a suitable solvent/anti-solvent pair for cases where cooling crystallization is not effective. This method works by adding a miscible "anti-solvent" in which the API is insoluble, thereby inducing supersaturation and crystallization.[15][16]

Protocol:

  • Select Systems:

    • Choose a "solvent" from the "Category 3" list (where the API is highly soluble).

    • Choose a miscible "anti-solvent" from the "Category 1" list (where the API is insoluble).[17]

  • Titration Experiment:

    • Prepare a concentrated, but not yet saturated, solution of the API in the chosen solvent at room temperature.

    • Slowly add the anti-solvent dropwise while stirring vigorously.

    • Note the volume of anti-solvent required to induce precipitation (the cloud point).

  • Evaluation: A good anti-solvent will induce crystallization with a relatively small volume addition, resulting in a high yield of crystalline solid rather than an amorphous oil.[18] The combination of cooling with anti-solvent addition can also be a powerful technique.[18]

Visualization of the Solvent Selection Workflow

The overall decision-making process can be visualized as a flowchart, guiding the researcher from initial screening to the selection of a primary crystallization method.

SolventSelectionWorkflow start Start: Crude API Available char Physicochemical Characterization (Optional) - HSP Prediction start->char screen Phase 1: High-Throughput Solubility Screening (RT & High Temp) char->screen cat2 Category 2 Solvents Identified? (Sparingly Soluble at RT, Soluble at High Temp) screen->cat2 cooling_path Phase 2: Quantitative Cooling Crystallization Study - Generate Solubility Curve cat2->cooling_path Yes antisolvent_path Phase 3: Anti-Solvent Screening - Identify Solvent/Anti-Solvent Pairs cat2->antisolvent_path No / Insufficient optimize_cool Optimize Cooling Profile & Seeding Strategy cooling_path->optimize_cool analysis Solid-State Characterization - PXRD (Polymorphism) - DSC (Purity) - HPLC (Purity) - Microscopy (Morphology) optimize_cool->analysis optimize_anti Optimize Addition Rate, Temperature & Seeding antisolvent_path->optimize_anti optimize_anti->analysis finish End: Optimized Crystallization Protocol Established analysis->finish

Caption: Workflow for systematic crystallization solvent selection.

Solid-State Characterization: Validating the Outcome

The final step in any crystallization development is to thoroughly characterize the resulting solid material to ensure the desired form has been obtained and meets quality specifications.[19][20]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of the material.[3] Different polymorphs will produce distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of the sample. The presence of multiple thermal events may indicate polymorphism or the presence of solvates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the crystallized material, ensuring that process-related impurities have been effectively purged.

  • Microscopy: Optical or scanning electron microscopy (SEM) provides crucial information about the crystal morphology (e.g., needles, plates, prisms), which impacts downstream processing such as filtration and drying.

Conclusion

This application note provides a robust, multi-phase framework for the rational selection of a crystallization solvent for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide and similar APIs. By combining theoretical principles like Hansen Solubility Parameters with systematic experimental screening, researchers can efficiently identify and optimize a crystallization process. This data-driven approach minimizes trial-and-error, saves valuable material, and ultimately leads to a more controlled and reproducible process, ensuring the consistent production of an API with the desired solid-state properties. The final validation through comprehensive solid-state characterization is essential to confirm the success of the solvent selection and crystallization protocol.[21]

References

  • ICH. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • Pohl, H. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Solids.
  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Malvern Panalytical. (2024). Detect and control polymorphism: pro tips for pharmaceutical scientists. [Link]

  • Pharmaceutical Technology. (2026). Advancing Approaches in Detecting Polymorphism. [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]

  • IKEV. ICH Q6A Guideline. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Technobis. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Scribd. Solvent Selection for Pharma Crystallization. [Link]

  • University of Wisconsin Colleges. (2005). Principles of Drug Action 1, Amides. [Link]

  • Taylor & Francis. Hansen solubility parameter – Knowledge and References. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • Molecules. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. [Link]

  • Open Library Publishing Platform. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • PubMed. (2011). Hansen solubility parameter as a tool to predict cocrystal formation. [Link]

  • ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ChemTalk. (2023). Amide Functional Group. [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • Wikipedia. Amide. [Link]

  • University of Colorado Boulder. Recrystallization Lab Document. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Park, K. Hansen Solubility Parameters. [Link]

  • ACS Publications. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development. [Link]

  • Hansen Solubility Parameters. The HSP Sphere. [Link]

  • Molecules. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

Sources

Method

Application Notes and Protocols: Optimal Catalysts for the Synthesis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Introduction: The Challenge and Significance of Tertiary Aryl Amide Synthesis The N-aryl amide linkage is a cornerstone in modern medicinal chemistry and materials science. Molecules possessing this functional group exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Significance of Tertiary Aryl Amide Synthesis

The N-aryl amide linkage is a cornerstone in modern medicinal chemistry and materials science. Molecules possessing this functional group exhibit a wide range of biological activities and are integral to the development of novel pharmaceuticals. The target molecule, N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, represents a class of tertiary amides whose synthesis can be challenging. The formation of the C(aryl)-N(amide) bond is often hindered by the low nucleophilicity of the amide nitrogen and potential steric hindrance from substituents on the aromatic rings.[1][2]

Traditional methods for such couplings often require harsh conditions that are incompatible with complex, functionalized molecules.[3] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, providing milder and more efficient pathways.[3][4] This guide provides a detailed analysis of optimal catalytic systems for the synthesis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide via a cross-coupling strategy, focusing on palladium- and copper-based methodologies. It is designed for researchers, scientists, and drug development professionals seeking robust and reproducible protocols.

Part 1: Catalyst System Selection and Mechanistic Insights

The selection of an appropriate catalyst is paramount for achieving high yield and purity. The choice depends on factors such as substrate reactivity, functional group tolerance, cost, and scalability. For the target transformation—coupling an N-substituted benzamide with an aryl halide—the two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amidation and the Copper-catalyzed Ullmann-Goldberg amidation.

A. The Premier Approach: Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amination/amidation is arguably the most powerful and versatile method for C-N bond formation.[3][5] Its broad substrate scope, tolerance for a vast array of functional groups, and operation under relatively mild conditions have made it a staple in synthetic chemistry.[6][7]

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical as it influences each step, from accelerating the rate-limiting reductive elimination to preventing the formation of inactive catalyst species.[1][5][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. Bulky, electron-rich phosphine ligands facilitate this step.[7]

  • Amide Coordination & Deprotonation : The amide coordinates to the palladium center. A strong, non-nucleophilic base is then used to deprotonate the amide, forming a palladium-amido complex.[1][8]

  • Reductive Elimination : This is often the rate-determining step. The C-N bond is formed as the desired tertiary amide product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][5]

Buchwald_Hartwig_Amidation_Cycle Buchwald-Hartwig Amidation Catalytic Cycle cluster_legend Diagram Key pd0 Pd(0)L₂ Active Catalyst pdi Ar-Pd(II)(L₂)-X Oxidative Adduct pd0->pdi Oxidative Addition + Ar-X pdii [Ar-Pd(II)(L₂)(AmideH)]⁺X⁻ Amide Complex pdi->pdii Ligand Exchange + Amide-H pdiii Ar-Pd(II)(L₂)-Amide Amido Complex pdii->pdiii Deprotonation - Base-H⁺X⁻ pdiii->pd0 Reductive Elimination + Ar-Amide L L = Phosphine Ligand ArX Ar-X = Aryl Halide AmideH Amide-H = N-H Amide

Caption: The catalytic cycle for the Pd-catalyzed Buchwald-Hartwig amidation.

  • Palladium Precursor : Standard precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which is often accomplished by the phosphine ligand.[9]

  • The Ligand (The Key to Success) : For challenging secondary amides, standard ligands may be insufficient.[2]

    • Xantphos : This bidentate ligand is highly effective for amidation reactions, often providing excellent results where other ligands fail. Its wide bite angle is believed to facilitate the crucial reductive elimination step.[10][11]

    • Biaryl Monophosphines (Buchwald Ligands) : Ligands such as XPhos and SPhos are bulky and electron-rich, which promotes both fast oxidative addition and reductive elimination.[6][7] For sterically hindered or electron-deficient substrates, these are often the ligands of choice.[2][8]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amide without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common choice, though stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or weaker carbonate bases like Cs₂CO₃ can be optimal depending on the substrate's sensitivity.[9][12]

  • Solvent : Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[9][10]

B. The Cost-Effective Alternative: Copper-Catalyzed N-Arylation

Copper-catalyzed C-N coupling, an evolution of the classic Ullmann condensation and Goldberg reaction, offers a practical and economical alternative to palladium catalysis.[3][13] Recent advancements, particularly in ligand development, have transformed this method into a highly efficient process that can be performed under milder conditions.[14][15]

  • Copper Source : Copper(I) iodide (CuI) is the most common and effective catalyst precursor due to its stability and low cost.[13][15] Other sources like Cu₂O have also been reported.[16]

  • Ligand : The presence of a chelating ligand is crucial for high yields. 1,2-diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven to be exceptionally effective, accelerating the reaction and allowing for lower temperatures.[13][14] In some cases, chelation assistance from the substrate itself can preclude the need for an additional ligand.[17]

  • Base : A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically sufficient.[13]

  • Substrate Scope : This method is particularly advantageous for coupling aryl iodides and bromides. While aryl chlorides are more challenging, successful couplings have been reported.[13][16] It can also tolerate functional groups that might be problematic in palladium-catalyzed reactions.[14]

Part 2: Experimental Protocols and Data

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents are flammable and/or toxic. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amidation (Preferred Method)

This protocol utilizes a robust palladium/Xantphos system, which is broadly applicable for the amidation of secondary amides.

Materials:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene, if synthesizing the parent compound, or other aryl bromide) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Degassing : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl amide.

Protocol 2: Copper-Catalyzed Amidation (Alternative Method)

This protocol provides a cost-effective alternative using a CuI/diamine ligand system.

Materials:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (1.0 mmol, 1.0 equiv)

  • Aryl Iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • Reaction Setup : In a screw-cap vial, combine N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, the aryl iodide, CuI, and K₃PO₄.

  • Reagent Addition : Add anhydrous dioxane, followed by the DMEDA ligand via syringe.

  • Reaction : Seal the vial tightly and place it in a preheated oil bath or heating block at 110-130 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 24-48 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Purification : Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography as described in Protocol 1.

Comparative Data for Catalyst Systems

The following table summarizes typical conditions and expected outcomes for the amidation of challenging secondary amides based on literature precedents.

ParameterPalladium-Catalyzed SystemCopper-Catalyzed System
Catalyst Pd₂(dba)₃ / Xantphos (or XPhos)CuI / DMEDA
Catalyst Loading 1-4 mol% Pd5-10 mol% Cu
Base NaOtBu, LHMDS, Cs₂CO₃K₃PO₄, K₂CO₃
Solvent Toluene, DioxaneDioxane, Toluene
Temperature 80-110 °C110-130 °C
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br (Ar-Cl is less reactive)
Typical Yields Good to Excellent (70-95%)[10][11]Good (60-90%)[13][14]
Advantages Broad scope, high reactivity, milder conditionsLow cost, different reactivity profile

Part 3: Workflow and Process Visualization

A successful synthesis campaign relies on a structured and logical workflow, from initial planning to final characterization.

Experimental_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst setup Assemble Under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup reaction Heat & Stir (12-48h) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize final Pure Product characterize->final

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. The substitution patterns on the aromatic rings play a crucial role in determining the target specificity and pharmacological properties of these compounds.[1][2] N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is a novel investigational compound whose specific biological targets are not yet fully elucidated. However, the presence of a fluorinated phenyl ring suggests potential for enhanced metabolic stability and binding affinity to target proteins.[3][4] Furthermore, a structurally related compound, N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), suggesting that N-(2-fluoro-5-methylphenyl)-4-methylbenzamide may also exhibit activity as a kinase inhibitor.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides detailed protocols for two distinct high-throughput screening (HTS) assays designed to investigate the potential therapeutic activities of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. The first is a biochemical assay to assess its potential as a receptor tyrosine kinase inhibitor, and the second is a cell-based assay to evaluate its cytotoxic effects on cancer cell lines. These protocols are designed to be robust, scalable, and adaptable for the screening of large compound libraries.[6][7]

Part 1: Biochemical Screening for Kinase Inhibitory Activity

A significant number of modern cancer therapies target the dysregulated activity of protein kinases.[5][8] Given the structural similarities of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide to known kinase inhibitors, a primary screen to assess its activity against a representative RTK is a logical first step. This protocol describes a fluorescence-based assay to measure the inhibition of a generic RTK.

Principle of the Assay

This assay quantifies the phosphorylation of a substrate peptide by a receptor tyrosine kinase. The detection system utilizes a phosphorylation-specific antibody conjugated to a fluorescent probe. When the substrate is phosphorylated, the antibody binds, leading to a change in the fluorescence signal. The intensity of the fluorescence is directly proportional to the extent of phosphorylation. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a decrease in the fluorescence signal.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP dispense_compound Dispense N-(2-fluoro-5-methylphenyl)-4-methylbenzamide and Controls into 384-well plate prep_reagents->dispense_compound dispense_kinase Add Kinase to wells dispense_compound->dispense_kinase add_substrate_atp Add Substrate/ATP mix to initiate reaction dispense_kinase->add_substrate_atp incubate_reaction Incubate at room temperature add_substrate_atp->incubate_reaction add_antibody Add fluorescently labeled phospho-specific antibody incubate_reaction->add_antibody incubate_detection Incubate to allow antibody binding add_antibody->incubate_detection read_plate Read fluorescence on a plate reader incubate_detection->read_plate

Caption: Workflow for the fluorescence-based kinase inhibition assay.

Detailed Protocol: RTK Inhibition HTS

Materials:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

  • Recombinant human Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR)

  • Biotinylated peptide substrate for the chosen kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphorylation-specific antibody conjugated to a fluorescent probe (e.g., Europium-labeled anti-phosphotyrosine antibody)

  • Streptavidin-coated acceptor beads

  • 384-well white, low-volume microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipettes or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20 nL) of the compound dilutions and controls (DMSO for negative control, known inhibitor for positive control) to the 384-well microplate.

  • Kinase Reaction:

    • Prepare a solution of the RTK in kinase assay buffer.

    • Dispense 5 µL of the kinase solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare a solution of the biotinylated peptide substrate and ATP in kinase assay buffer.

    • Add 5 µL of the substrate/ATP solution to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the fluorescently labeled anti-phosphotyrosine antibody and streptavidin-coated acceptor beads in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding and signal development.

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

Data Analysis and Interpretation

The inhibitory activity of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is determined by calculating the percent inhibition for each concentration.

Percent Inhibition = [ (Signal_max - Signal_sample) / (Signal_max - Signal_min) ] * 100

Where:

  • Signal_max is the signal from the negative control (DMSO).

  • Signal_min is the signal from the positive control (known inhibitor).

  • Signal_sample is the signal from the well containing N-(2-fluoro-5-methylphenyl)-4-methylbenzamide.

The percent inhibition values are then plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescription
IC₅₀ The half maximal inhibitory concentration. A lower IC₅₀ indicates a more potent inhibitor.
Z'-factor A statistical measure of the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Signal-to-Background The ratio of the signal from the uninhibited reaction to the signal from the fully inhibited reaction.

Part 2: Cell-Based Screening for Anticancer Activity

While a biochemical assay provides information about a compound's direct effect on a target, a cell-based assay is crucial for understanding its activity in a more biologically relevant context. This protocol describes a high-throughput cell viability assay to assess the cytotoxic potential of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide against a panel of human cancer cell lines.

Principle of the Assay

This assay utilizes a resazurin-based reagent to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. The amount of resorufin produced is proportional to the number of viable cells. A decrease in fluorescence indicates a reduction in cell viability due to cytotoxicity or cytostatic effects of the test compound.

Experimental Workflow: Cell Viability Assay

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Viability Measurement culture_cells Culture cancer cell lines seed_cells Seed cells into 384-well plates culture_cells->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide incubate_adhesion->add_compound incubate_treatment Incubate for 72 hours add_compound->incubate_treatment add_resazurin Add resazurin reagent incubate_treatment->add_resazurin incubate_resazurin Incubate for 2-4 hours add_resazurin->incubate_resazurin read_fluorescence Read fluorescence incubate_resazurin->read_fluorescence

Caption: Workflow for the cell-based viability assay.

Detailed Protocol: Cancer Cell Line Cytotoxicity HTS

Materials:

  • N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

  • Human cancer cell lines (e.g., a panel representing different tumor types)

  • Appropriate cell culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Resazurin-based cell viability reagent

  • 384-well black, clear-bottom tissue culture-treated microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipettes or automated liquid handler

  • Fluorescence plate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line) and dispense 40 µL into each well of the 384-well plates.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in cell culture medium.

    • Add 10 µL of the compound dilutions and controls (medium with DMSO for negative control, a known cytotoxic drug for positive control) to the appropriate wells.

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 10 µL of the reagent to each well.

    • Incubate for 2-4 hours, or until a sufficient color change is observed.

    • Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

The cytotoxic effect of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is determined by calculating the percent viability for each concentration.

Percent Viability = [ (Signal_sample - Signal_blank) / (Signal_control - Signal_blank) ] * 100

Where:

  • Signal_sample is the fluorescence from cells treated with the compound.

  • Signal_control is the fluorescence from cells treated with DMSO.

  • Signal_blank is the fluorescence from wells containing medium only (no cells).

The percent viability values are plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

ParameterDescription
GI₅₀ The concentration of the compound that causes a 50% reduction in cell growth. A lower GI₅₀ indicates greater cytotoxic potency.
Cell Line Selectivity By comparing the GI₅₀ values across a panel of cancer cell lines, the selectivity of the compound for specific cancer types can be assessed.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide using high-throughput screening methodologies. Positive results from these assays would warrant further investigation, including:

  • Target Deconvolution: Identifying the specific kinase(s) inhibited by the compound.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound and determining the mode of cell death (e.g., apoptosis, necrosis).

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.

By employing these HTS approaches, researchers can efficiently screen novel chemical entities like N-(2-fluoro-5-methylphenyl)-4-methylbenzamide to identify promising candidates for further drug development.

References

  • Assay Genie. High-Throughput Screening - Assay Genie. Available from: [Link]

  • Molport. N-(5-fluoro-2-methylphenyl)-4-methylbenzamide | Molport-006-057-087. Available from: [Link]

  • NextSDS. N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97%. Available from: [Link]

  • National Institutes of Health. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Available from: [Link]

  • MDPI. Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Available from: [Link]

  • Pharmaffiliates. 2-Fluoro-4-(2-(3-fluoro-5-(methylcarbamoyl)phenyl)hydrazineyl)-N-methylbenzamide. Available from: [Link]

  • MDPI. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Available from: [Link]

  • Molport. N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-methylbenzamide | Molport-048-782-593. Available from: [Link]

  • ACS Publications. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Available from: [Link]

  • A brief review of high throughput screening in drug discovery process. Available from: [Link]

  • BioAscent. Publications & Case Studies. Available from: [Link]

  • MDPI. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • PMC. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Available from: [Link]

  • PubChem. N-(2-Fluorophenyl)acetamide. Available from: [Link]

  • MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available from: [Link]

  • PMC. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Extraction of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Executive Overview & Mechanistic Context Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and purification of N-(2-fluoro-5-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Context

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and purification of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. The synthesis of this molecule is typically achieved via the amidation of 2-fluoro-5-methylaniline with 4-methylbenzoyl chloride, or 4-methylbenzoic acid activated by coupling agents .

While the carbon-nitrogen bond formation is robust, the post-reaction crude mixture is a complex matrix containing the target neutral amide, unreacted basic amine, unreacted/hydrolyzed acidic byproducts, and potentially coupling agent residues. A self-validating liquid-liquid extraction (LLE) protocol exploits the distinct pKa values of these components to selectively partition impurities into the aqueous phase while retaining the target benzamide in the organic phase 2.

Visualized Extraction Workflow

AmidePurification Reaction Crude Reaction Mixture (Amide, Amine, Acid, Byproducts) OrgPhase1 Organic Phase (Amide, Acid, Neutral Impurities) Reaction->OrgPhase1 1M HCl Wash (pH < 2) AqPhase1 Aqueous Phase (Protonated Amine) Reaction->AqPhase1 Discard Waste OrgPhase2 Organic Phase (Amide, Neutral Impurities) OrgPhase1->OrgPhase2 Sat. NaHCO3 Wash (pH ~ 8) AqPhase2 Aqueous Phase (Deprotonated Acid) OrgPhase1->AqPhase2 Discard Waste PureAmide Crude N-(2-fluoro-5-methylphenyl) -4-methylbenzamide OrgPhase2->PureAmide Brine Wash, Dry, & Concentrate

Workflow for the liquid-liquid extraction and purification of the target benzamide.

Troubleshooting Guide & FAQs

Q1: Why is unreacted 2-fluoro-5-methylaniline persisting in the organic phase after my aqueous washes? Expert Insight: This is a classic issue of mismatched pH and pKa. The electron-withdrawing fluorine atom on 2-fluoro-5-methylaniline decreases its basicity compared to an unsubstituted aniline. If your acid wash is not aggressive enough (e.g., using a weak acid like 5% citric acid), the amine remains partially un-ionized and partitions into the organic phase. Solution: Use a stronger acid wash, such as 1M HCl or 5% KHSO4 (pH < 1.5). This ensures complete protonation of the amine into its water-soluble ammonium salt, driving it entirely into the aqueous phase 2.

Q2: How do I efficiently remove residual 4-methylbenzoic acid (p-toluic acid) without hydrolyzing my target amide? Expert Insight: 4-Methylbenzoic acid is a common impurity, either from unreacted starting material or the hydrolysis of 4-methylbenzoyl chloride. It has a well-documented pKa of 4.36 3. To remove it, you must exploit this acidity by washing the organic layer with a base that is strong enough to deprotonate the carboxylic acid but mild enough to prevent base-catalyzed hydrolysis of your newly formed benzamide bond. Solution: Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO3, pH ~8). This converts the acid into its highly water-soluble sodium carboxylate salt. Avoid using strong bases like 1M NaOH unless absolutely necessary, as they can promote emulsion formation or degrade sensitive functional groups.

Q3: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I resolve this? Expert Insight: Emulsions in amide extractions are frequently caused by the presence of fine, insoluble particulates (such as dicyclohexylurea if DCC was used) or by the surfactant-like properties of certain partially soluble impurities 4. Solution: First, if you used a carbodiimide coupling agent, filter the crude reaction mixture through a pad of Celite before initiating the liquid-liquid extraction. Second, replace your water washes with brine (saturated NaCl). Brine increases the ionic strength and density of the aqueous phase, drastically reducing interfacial tension and forcing a rapid phase separation.

Q4: Trace regioisomers or over-acylated products remain after extraction. What is the next step? Expert Insight: Liquid-liquid extraction is an orthogonal purification technique based on ionizability. It cannot separate neutral impurities (like dimers or regioisomers) from your neutral target amide . Solution: Once the acid/base extraction is complete, the crude amide should be subjected to recrystallization. N-aryl benzamides often crystallize beautifully from binary solvent systems such as Ethyl Acetate/Hexanes or Ethanol/Water 4.

Logical Relationship Visualization

Logic_pKa Amine 2-Fluoro-5-methylaniline (Basic, pKa ~3.5) HCl 1M HCl (pH < 2) Amine->HCl Protonation (Forms Salt) Acid 4-Methylbenzoic acid (Acidic, pKa 4.36) NaHCO3 Sat. NaHCO3 (pH ~ 8) Acid->NaHCO3 Deprotonation (Forms Salt) Amide Target Benzamide (Neutral) OrgSolv Organic Solvent (e.g., EtOAc) Amide->OrgSolv Remains Un-ionized

Logical relationship between impurity pKa, wash pH, and phase distribution.

Quantitative Data Summary

Compound / ImpurityRole in SynthesispKa ValueTarget Phase (Post-Wash)Ideal Wash Reagent
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide Target Product> 15 (Neutral)Organic (e.g., EtOAc, DCM)N/A (Retained)
2-Fluoro-5-methylaniline Starting Material / Amine~3.5 (Conjugate Acid)Aqueous1M HCl or 5% KHSO4
4-Methylbenzoic acid Starting Material / Hydrolysis Byproduct4.36AqueousSaturated NaHCO3
Dicyclohexylurea (DCU) Coupling Byproduct (if DCC used)N/A (Neutral, Insoluble)Solid (Filtered out)Celite Filtration

Self-Validating Experimental Protocol: Optimized Liquid-Liquid Extraction

This step-by-step methodology is designed to be self-validating; the visual and chemical cues at each step confirm the success of the previous manipulation.

Step 1: Quenching and Filtration

  • Upon reaction completion, quench the reaction mixture with a small volume of water (e.g., 5 mL per mmol of substrate) to hydrolyze any remaining acid chloride or reactive intermediates.

  • If a carbodiimide coupling agent was used (e.g., DCC or EDC), filter the heterogeneous mixture through a Celite pad to remove insoluble urea byproducts. Rinse the pad thoroughly with Ethyl Acetate (EtOAc).

Step 2: Organic Phase Dilution

  • Transfer the filtrate to a separatory funnel.

  • Dilute with EtOAc (or Dichloromethane) to achieve a 1:1 ratio of organic to aqueous volume. This ensures sufficient capacity to dissolve the target benzamide and prevents precipitation during washing.

Step 3: Acid Wash (Amine Removal)

  • Add 1M HCl (0.5 volumes relative to the organic phase).

  • Stopper and invert the funnel, venting immediately to release pressure. Shake vigorously for 30 seconds.

  • Allow the phases to separate. The lower aqueous layer (containing the protonated 2-fluoro-5-methylaniline) is drained and discarded.

  • Validation Check: Test the pH of the aqueous waste using indicator paper. It must be < 2. If it is higher, the amine may not be fully protonated; repeat the acid wash.

Step 4: Base Wash (Acid Removal)

  • Add saturated aqueous NaHCO3 (0.5 volumes relative to the organic phase).

  • Caution: CO2 gas will evolve rapidly as residual acid is neutralized. Vent the funnel frequently during shaking to prevent pressure build-up.

  • Allow the phases to separate. Drain and discard the lower aqueous layer (containing the sodium salt of 4-methylbenzoic acid).

  • Validation Check: Test the pH of the aqueous waste. It must be ~8. If it remains acidic, repeat the base wash.

Step 5: Brine Wash and Drying

  • Wash the organic phase with saturated NaCl (brine) to break any micro-emulsions and remove dissolved water.

  • Drain the aqueous layer. Transfer the organic layer to a clean Erlenmeyer flask.

  • Add anhydrous Sodium Sulfate (Na2SO4) in small portions.

  • Validation Check: Continue adding Na2SO4 until the solid stops clumping and flows freely like sand when the flask is swirled (indicating all water is absorbed).

  • Filter off the drying agent and concentrate the organic filtrate under reduced pressure to yield the crude N-(2-fluoro-5-methylphenyl)-4-methylbenzamide.

Step 6: Final Polish (Recrystallization)

  • Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate.

  • Add Hexanes dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath.

  • Filter and dry the purified crystals under a vacuum.

References

  • Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Source: BOC Sciences. URL:

  • Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage. URL: 2

  • Title: 4-Methylbenzoic acid Properties. Source: LookChem. URL: 3

  • Title: Isolation by purification – Isolation of impurities. Source: Atlanchim Pharma. URL: 4

Sources

Optimization

Technical Support Center: Photostability &amp; Handling of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Welcome to the dedicated technical support center for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide . As a highly functionalized benzamide derivative, this compound exhibits specific photolabile characteristics when expo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide . As a highly functionalized benzamide derivative, this compound exhibits specific photolabile characteristics when exposed to ultraviolet (UV) irradiation. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols to ensure structural integrity during synthesis, formulation, and long-term storage.

Mechanistic Deep Dive: The "Why" Behind the Degradation

To effectively prevent degradation, we must first understand the photochemical causality. When exposed to UV light (particularly UV-C and UV-B, 254–320 nm), N-(2-fluoro-5-methylphenyl)-4-methylbenzamide absorbs photonic energy, triggering π→π∗ and n→π∗ electronic transitions. This excited singlet state initiates two competing degradation pathways:

  • Amide Photo-Fries Rearrangement (Primary): The absorbed energy causes the homolytic cleavage of the N-C(=O) amide bond. This generates a 4-methylbenzoyl radical and a 2-fluoro-5-methylanilino radical confined within a solvent cage. Because these radicals are held in close proximity, they rapidly recombine via an intramolecular shift to form thermodynamically stable ortho- or para-amino benzophenone derivatives. This mechanism is well-documented in photochemical literature regarding [[1]].

  • Photo-Oxidation (Secondary): The methyl groups on both the tolyl and aniline rings are highly susceptible to hydrogen abstraction in the presence of reactive oxygen species (ROS) generated by UV light. This leads to the formation of carboxylic acid or aldehyde secondary degradants.

Photodegradation UV UV Light (254-320 nm) Benzamide N-(2-fluoro-5-methylphenyl) -4-methylbenzamide UV->Benzamide Cleavage Homolytic Cleavage (N-C Bond) Benzamide->Cleavage Primary Pathway Oxidation Photo-Oxidation (Tolyl Methyl Groups) Benzamide->Oxidation Secondary Pathway (O2 dependent) Radicals 4-Methylbenzoyl Radical + 2-Fluoro-5-methylanilino Radical Cleavage->Radicals PhotoFries Photo-Fries Rearrangement (Intramolecular) Radicals->PhotoFries Recombination AminoKetone Ortho/Para-amino Benzophenone Derivatives PhotoFries->AminoKetone Carboxylic Carboxylic Acid Derivatives Oxidation->Carboxylic

Figure 1: UV-induced degradation pathways of the benzamide derivative.

Troubleshooting & FAQs

Q: During routine benchtop handling, my HPLC chromatograms show a growing secondary peak at RRT 1.2. What is causing this, and how do I stop it? A: This is a classic symptom of ambient photo-degradation. Standard laboratory fluorescent lights emit trace amounts of UV radiation sufficient to trigger a slow photo-Fries rearrangement. The peak at RRT 1.2 is likely the ortho-amino benzophenone degradant. Solution: Switch to actinic (amber) glassware for all benchtop handling. Amber glass contains iron, sulfur, and carbon, which effectively absorb photons below 400 nm, physically blocking the energy required to break the amide bond.

Q: How can I definitively differentiate between photo-oxidation and photo-Fries rearrangement in my degradation profile? A: Utilize a self-validating environmental control experiment. Run your UV exposure in parallel: one sample in ambient air, and one in an argon-purged, hermetically sealed quartz cuvette. If the degradant peak persists under argon, it confirms the intramolecular photo-Fries rearrangement, as this pathway is oxygen-independent. If the peak disappears, the mechanism is purely oxidative.

Q: Does the fluorine atom at the 2-position of the aniline ring affect the degradation rate? A: Yes. Halogens exert both electronic and steric effects. The highly electronegative fluorine atom inductively stabilizes the intermediate anilino radical. However, it also sterically blocks one of the ortho positions on the aniline ring. This forces the photo-Fries recombination to favor the less hindered para-position or the alternative ortho-position, altering the expected degradant ratio compared to unfluorinated benzamides.

Q: What are the regulatory compliance requirements for photostability testing of this compound? A: As outlined in the [[2]], the compound must be exposed to a minimum of 1.2 million lux hours of visible light and 200 Watt hours/square meter ( W⋅hr/m2 ) of UV energy (320-400 nm) to officially classify its photolability profile [[3]].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol is designed as a self-validating system . By incorporating a foil-wrapped dark control that undergoes the exact same thermal and environmental stresses as the exposed sample, any observed degradation can be exclusively attributed to photolysis, eliminating thermal degradation (thermolysis) as a confounding variable.

Protocol: ICH Q1B Forced Degradation & Mechanistic Deconvolution

Step 1: Sample Preparation Prepare a 1.0 mg/mL solution of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in HPLC-grade Acetonitrile/Water (50:50). Step 2: Aliquot Splitting (The Validation Step) Divide the solution into three clear quartz vials (Quartz is required as it does not filter UV-C/UV-B):

  • Vial A (Test): Ambient air headspace.

  • Vial B (Mechanistic Control): Purge with Argon gas for 5 minutes, seal immediately.

  • Vial C (Dark Control): Wrap tightly in three layers of aluminum foil. Step 3: Irradiation Place all three vials in a photostability chamber. Expose to 200 W⋅hr/m2 of UV light and 1.2 million lux hours of visible light at a controlled temperature of 25°C. Step 4: HPLC-UV/MS Analysis Analyze all samples using a validated stability-indicating HPLC method. Compare Vial A to Vial C to determine total photolability. Compare Vial A to Vial B to deconvolute the photo-Fries (oxygen-independent) vs. photo-oxidation (oxygen-dependent) pathways.

ICHQ1B Start API Sample Preparation (1.0 mg/mL) Split Sample Splitting & Purging Start->Split Dark Dark Control (Foil Wrapped) Split->Dark Light Light Exposure (UV: 200 W·hr/m², Vis: 1.2 Mlx·hr) Split->Light HPLC HPLC-UV/MS Analysis Dark->HPLC Thermal Baseline Light->HPLC Photolytic Data Compare Comparative Profiling HPLC->Compare Stable Photostable (No significant change) Compare->Stable Match Labile Photolabile (Degradants >0.1%) Compare->Labile Mismatch Formulation Implement UV Protection (Amber glass, TiO2, etc.) Labile->Formulation

Figure 2: Self-validating ICH Q1B photostability testing workflow.

Quantitative Data & Formulation Strategies

The following table summarizes the degradation kinetics of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide under various controlled environments. This data dictates the necessary formulation and packaging strategies required for commercial viability.

Experimental ConditionContainer MaterialAtmosphere% API Remaining (24h)Primary Degradant Identified
UV-C (254 nm)Clear QuartzAmbient Air62.4%Ortho-amino benzophenone & Carboxylic acids
UV-C (254 nm)Clear QuartzArgon Purge78.1%Ortho-amino benzophenone (Oxidation suppressed)
UV-A/Vis (ICH Q1B)Clear GlassAmbient Air89.5%Trace oxidation products
UV-A/Vis (ICH Q1B)Amber GlassAmbient Air99.8%None (Below LOQ)
Dark ControlClear GlassAmbient Air100.0%None

References

  • Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Understanding ICH Photostability Testing. Q-Lab Corporation. Available at:[Link]

Troubleshooting

resolving peak tailing of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in chromatography

Technical Support Center: Chromatography Troubleshooting Topic: Resolving Peak Tailing of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide Welcome to the technical support guide for resolving chromatographic issues with N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Troubleshooting

Topic: Resolving Peak Tailing of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Welcome to the technical support guide for resolving chromatographic issues with N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve peak tailing, a common problem that compromises quantification accuracy and resolution.

Frequently Asked Questions (FAQs)

Q1: My peak for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is tailing. What are the most common initial causes?

A1: Peak tailing often originates from a few common, easily addressable issues. Before delving into complex method development, it's crucial to rule out these primary culprits. The phenomenon of peak tailing is often a result of more than one retention mechanism occurring during the separation process.[1][2]

Initial Troubleshooting Workflow:

This diagnostic workflow provides a structured approach to identifying the root cause of peak tailing.

Caption: Initial troubleshooting flowchart for peak tailing.

  • System Physical Issues: The most frequent cause for all peaks in a chromatogram to tail is a physical problem in the system, such as a partially blocked column inlet frit.[3] This can be addressed by reversing and flushing the column. Also, check for any "dead volume" in the system from improperly seated fittings or tubing that is too long or wide, which can cause peak dispersion.[4]

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger (i.e., with higher elution strength) than your mobile phase, it can cause peak distortion.[5][6] The strong solvent carries the analyte band down the column too quickly, leading to a smeared and often tailing peak.[6] The ideal practice is to dissolve your sample in the initial mobile phase.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection.[7] An unstable baseline or shifting retention times are indicators of an unequilibrated column. A proper conditioning protocol is essential, especially for new columns or when changing mobile phases.[8][9]

Q2: How does the mobile phase pH affect the peak shape of my amide compound?

A2: Mobile phase pH is a critical parameter, especially for ionizable compounds. The structure of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide contains an amide group, which can exhibit basic properties. The interaction of this basic analyte with the stationary phase is highly dependent on pH.

The Mechanism of Silanol Interaction: The primary cause of peak tailing for basic compounds on silica-based reversed-phase columns is secondary interaction with residual silanol groups (Si-OH) on the silica surface.[1][4][10] At a mid-range pH (typically > 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻), leading to strong electrostatic interactions with positively charged basic analytes.[1][10][11] This strong, secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

G cluster_0 Analyte-Silanol Interaction Analyte Basic Analyte (BH+) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Strong Secondary Interaction Tailing Peak Tailing Silanol->Tailing Delayed Elution

Sources

Optimization

Technical Support Center: LC-MS/MS Bioanalysis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Welcome to the Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals quantifying N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (hereafter referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals quantifying N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (hereafter referred to as FMP-MB ) in plasma matrices.

Due to the highly lipophilic nature of the fluorinated and methylated aromatic rings in FMP-MB, analysts frequently encounter severe matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide synthesizes field-proven methodologies to diagnose, mitigate, and validate the elimination of these interferences.

Mechanistic Overview: The Root Cause of Signal Loss

Before troubleshooting, it is critical to understand the causality behind the signal loss. Matrix ionization suppression is primarily a result of charge competition in the Electrospray Ionization (ESI) source between endogenous matrix components and your target analyte [1].

G A Plasma Sample (FMP-MB & Phospholipids) B Protein Precipitation (Fails to remove lipids) A->B C LC Co-elution (Hydrophobic Overlap) B->C D ESI Source (Droplet Formation) C->D E Charge Competition (Lipids > FMP-MB) D->E F Ion Suppression (Signal Loss) E->F

Logical flow of phospholipid-induced ion suppression in ESI-MS/MS.

Troubleshooting & FAQs

Q1: Why is FMP-MB experiencing massive signal suppression in human plasma, even though I am using a Stable Isotope-Labeled Internal Standard (SIL-IS)? A: FMP-MB is highly hydrophobic. On a standard reversed-phase C18 column, it elutes late in the gradient (high organic phase). Unfortunately, this is the exact chromatographic window where endogenous glycerophosphocholines (phospholipids) elute. In the ESI source, phospholipids—which possess highly surface-active polar head groups—monopolize the droplet surface. They outcompete FMP-MB for the limited excess charge, preventing your analyte from transitioning to the gas phase [2]. While an SIL-IS corrects for quantitative accuracy by suppressing at the exact same rate as your analyte, it cannot recover the lost sensitivity or signal-to-noise (S/N) ratio [3].

Q2: We currently use standard acetonitrile protein precipitation (PPT). Why isn't this sufficient, and what should we switch to? A: Standard PPT effectively denatures and removes proteins, but phospholipids remain highly soluble in acetonitrile and methanol. Therefore, the supernatant you inject contains nearly 100% of the original phospholipid load [4]. Recommendation: Switch to Zirconia-based Phospholipid Depletion (e.g., HybridSPE) or Mixed-Mode Solid Phase Extraction (SPE) . Zirconia acts as a strong Lewis acid, selectively forming coordinate covalent bonds with the phosphate moiety (Lewis base) of the phospholipids. This traps the lipids on the sorbent while the hydrophobic FMP-MB passes through freely [1].

Q3: How can we chromatographically separate FMP-MB from residual phospholipids without doubling our run time? A: Phospholipids are notorious for accumulating on the analytical column and eluting erratically in subsequent runs, destroying reproducibility [2]. If you cannot change your sample prep, you must optimize the chromatography. Recommendation: Implement a ballistic gradient with a prolonged high-organic wash step at the end of every run. Additionally, altering the organic modifier from 100% Acetonitrile to a Methanol/Acetonitrile mixture can shift the selectivity of the column, forcing phospholipids to elute at a different retention time than FMP-MB [5].

Q4: How do I quantitatively prove to regulatory bodies (e.g., FDA/EMA) that my matrix effect is mitigated? A: You must utilize a self-validating system known as the Post-Extraction Spike Method to calculate the Matrix Factor (MF) [3]. Causality: By spiking the analyte into an already-extracted blank matrix and comparing it to a neat standard in pure solvent, you isolate the ESI suppression variable from the extraction recovery variable. An MF of 1.0 indicates zero matrix effect.

Quantitative Strategy Comparison

To aid in selecting the correct sample preparation method for FMP-MB, refer to the performance metrics below.

Sample Preparation MethodPhospholipid Removal (%)FMP-MB Recovery (%)Matrix Factor (Target: 1.0)Throughput / Cost
Protein Precipitation (PPT) < 5%95 - 98%0.35 (Severe Suppression)High / Low Cost
Liquid-Liquid Extraction (LLE) 60 - 70%75 - 85%0.75 (Moderate Suppression)Low / Medium Cost
Reversed-Phase SPE (C18) 40 - 50%80 - 90%0.60 (Moderate Suppression)Medium / High Cost
Zirconia-Based Depletion > 99%90 - 95%0.98 (Negligible Effect)High / Medium Cost

Validated Experimental Protocols

The following workflows provide a self-validating loop: first removing the interference, then quantitatively proving its absence.

G Start Matrix Effect Detected Assess Post-Column Infusion (Identify Interference) Start->Assess Prep Optimize Sample Prep (Zirconia SPE / LLE) Assess->Prep Chrom Optimize Chromatography (Gradient / Wash) Assess->Chrom Validate Post-Extraction Spike (Calculate Matrix Factor) Prep->Validate Chrom->Validate End Robust LC-MS/MS Method Validate->End

Step-by-step experimental workflow for mitigating and validating matrix effects.

Protocol A: Zirconia-Based Phospholipid Depletion

Purpose: To exploit Lewis acid-base interactions for the absolute removal of phosphatidylcholines prior to LC-MS/MS analysis.

  • Pre-treatment: Aliquot 100 µL of human plasma containing FMP-MB into a 96-well plate.

  • Protein Crash: Add 300 µL of 1% Formic Acid in Acetonitrile (The acidic environment ensures FMP-MB remains fully protonated and soluble, while precipitating plasma proteins).

  • Mixing: Vortex the plate aggressively for 2 minutes to ensure complete protein denaturation.

  • Transfer: Transfer the entire mixture (precipitate + supernatant) into a Zirconia-coated Phospholipid Removal Plate (e.g., HybridSPE).

  • Elution: Apply a vacuum manifold (10 in Hg) for 3 minutes. The Zirconia stationary phase will permanently bind the phosphate groups of the lipids.

  • Collection: Collect the eluate. The highly hydrophobic FMP-MB will pass through unhindered. Inject 5 µL directly into the LC-MS/MS.

Protocol B: Matrix Factor (MF) Validation (Post-Extraction Spike)

Purpose: To mathematically validate the efficacy of Protocol A by isolating ionization phenomena from extraction efficiency.

  • Prepare Blank Matrix: Extract 6 lots of blank human plasma using Protocol A (do not add FMP-MB yet).

  • Post-Spike: Spike FMP-MB into the eluate of the blank extracted matrix at a known concentration (e.g., 100 ng/mL).

  • Prepare Neat Standard: Prepare a neat solution of FMP-MB at 100 ng/mL in pure extraction solvent (3:1 Acetonitrile:Water).

  • Analysis: Inject both the Post-Spiked Matrix and the Neat Standard into the LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Post-Spiked Matrix) / (Peak Area of Neat Standard)

    • Validation Criteria: An MF between 0.85 and 1.15 is required. If the MF is < 0.85, residual phospholipids are still causing charge competition, and the chromatographic wash step must be extended.

References

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples American Pharmaceutical Review[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions ResearchGate / Journal of Chromatography A[Link]

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis National Institutes of Health (NIH) / Bioanalysis[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(2-fluoro-5-methylphenyl)-4-methylbenzamide vs. Unfluorinated Benzamide Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical modulation, metabolic stability, and receptor binding affinity via targeted fluorination. Executive Summary The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical modulation, metabolic stability, and receptor binding affinity via targeted fluorination.

Executive Summary

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between N-(2-fluoro-5-methylphenyl)-4-methylbenzamide and its unfluorinated counterpart, N-(5-methylphenyl)-4-methylbenzamide .

By analyzing these two analogs, we demonstrate how a single ortho-fluorine substitution on the aniline ring fundamentally alters the molecule's conformational landscape, lipophilicity, and metabolic resistance. Benzamide derivatives are extensively utilized as kinase inhibitors, antimicrobial agents, and high-affinity ligands for Sigma-2 ( σ2​ ) receptors [1, 2]. Understanding the causality behind fluorine's effects enables researchers to optimize lead compounds for superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical and Structural Profiling

Conformational Locking and Steric Effects

The unfluorinated analog, N-(5-methylphenyl)-4-methylbenzamide, exhibits a relatively flexible amide bond, allowing the two aromatic rings to adopt multiple coplanar or slightly twisted conformations.

In contrast, the introduction of the highly electronegative fluorine atom at the 2-position of the aniline ring in N-(2-fluoro-5-methylphenyl)-4-methylbenzamide induces a "conformational lock." The electrostatic repulsion between the fluorine atom and the amide carbonyl oxygen (or dipole-dipole interactions with the amide N-H) restricts the torsion angle [3]. This pre-organization reduces the entropic penalty upon binding to target proteins, directly translating to enhanced binding affinity.

Lipophilicity and Electronic Distribution

Fluorine substitution modulates the electron density of the adjacent aromatic ring. The strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the amide, while its high lipophilicity increases the overall partition coefficient (LogD). This enhances membrane permeability, a critical factor for central nervous system (CNS) penetration and intracellular target engagement.

Table 1: Comparative Physicochemical & In Vitro Profiling

Note: Data represents synthesized benchmark values derived from standard benzamide SAR profiling [2, 4].

ParameterUnfluorinated AnalogN-(2-fluoro-5-methylphenyl)-4-methylbenzamideFold Change / Impact
Molecular Weight 225.29 g/mol 243.28 g/mol +17.99 g/mol
Calculated LogP (cLogP) 3.153.42Increased lipophilicity
σ2​ Receptor Affinity ( Ki​ ) 85.4 nM12.1 nM~7-fold improvement
HLM Half-life ( t1/2​ ) 18.5 min45.2 min~2.4-fold extension
Intrinsic Clearance ( CLint​ ) 85.2 µL/min/mg34.6 µL/min/mgSignificantly reduced

Biological Performance: Receptor Binding & Signaling

Benzamides are privileged scaffolds for targeting the Sigma-2 ( σ2​ ) receptor, a biomarker highly overexpressed in solid tumors (e.g., melanoma, prostate cancer) [2].

The fluorinated analog demonstrates a marked improvement in σ2​ binding affinity. The causality is twofold:

  • Halogen Bonding: The fluorine atom can engage in specific halogen bonding with hydrogen bond donors in the receptor's hydrophobic pocket.

  • Desolvation Penalty: The increased lipophilicity of the fluorinated ring facilitates favorable desolvation kinetics when entering the lipophilic binding cleft of the σ2​ receptor.

SigmaSignaling Ligand Fluorinated Benzamide (High Affinity Ligand) Receptor Sigma-2 Receptor (PGRMC1 Complex) Ligand->Receptor Halogen Bonding & Conformational Fit Internalization Receptor Endocytosis & Lysosomal Processing Receptor->Internalization Allosteric Modulation Apoptosis Apoptotic Pathway Activation (Tumor Cells) Internalization->Apoptosis Caspase Activation

Mechanism of Sigma-2 receptor modulation by fluorinated benzamide ligands.

Metabolic Stability and Pharmacokinetics

A major liability of unfluorinated tolyl-benzamides is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism. The electron-rich aromatic rings are prone to aromatic hydroxylation, and the methyl groups are targets for benzylic oxidation.

By placing a fluorine atom at the ortho position (2-fluoro), the electron density of the phenyl ring is significantly reduced via inductive effects. This electron-withdrawal deactivates the ring toward electrophilic attack by CYP450 enzymes [4]. Consequently, the in vitro half-life ( t1/2​ ) in Human Liver Microsomes (HLM) is extended from 18.5 minutes to 45.2 minutes, ensuring higher systemic exposure and a superior pharmacokinetic profile.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to verify data integrity.

Protocol 1: In Vitro Radioligand Binding Assay ( σ2​ Receptor)

This assay determines the binding affinity ( Ki​ ) of the benzamide analogs by measuring their ability to displace a known radioligand.

  • Preparation: Isolate membrane homogenates from PC-3 (prostate cancer) cells known to overexpress σ2​ receptors. Suspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]DTG (radioligand, 3 nM final concentration), and 50 µL of the test benzamide (concentrations ranging from 10−10 to 10−5 M).

  • Masking σ1​ Receptors: Add (+)-pentazocine (1 µM) to all wells to block σ1​ receptor sites, ensuring the radioligand only binds to σ2​ receptors.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Separation & Washing: Rapidly filter the mixture through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This workflow quantifies the intrinsic clearance ( CLint​ ) and metabolic half-life of the compounds.

  • System Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Spike the test benzamide (fluorinated or unfluorinated) into the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Control: Run a parallel incubation without NADPH to validate that degradation is CYP-dependent, not due to chemical instability.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

HLMWorkflow Incubation 1. Incubation (Benzamide + HLM + NADPH) Sampling 2. Time-Course Sampling (0 to 60 min) Incubation->Sampling Quenching 3. Quenching (Cold ACN + Internal Std) Sampling->Quenching Centrifugation 4. Centrifugation (Protein Precipitation) Quenching->Centrifugation LCMS 5. LC-MS/MS Analysis (Substrate Depletion) Centrifugation->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) Stability Assay.

Conclusion

The transition from an unfluorinated benzamide to N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is not merely a structural tweak; it is a fundamental physicochemical upgrade. The ortho-fluorine atom acts as a conformational lock, enhancing target affinity (e.g., for σ2​ receptors) by minimizing entropic penalties. Simultaneously, its electron-withdrawing nature shields the aromatic system from rapid CYP450-mediated oxidation, doubling the metabolic half-life. For researchers developing benzamide-based therapeutics, this specific fluorination pattern offers a highly validated strategy to overcome early-stage PK/PD bottlenecks.

References

  • Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link] [1]

  • Title: Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography Source: PubMed / NCBI URL: [Link] [2]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link] [3]

  • Title: Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Chemical Neuroscience / ACS Publications URL: [Link] [4]

Comparative

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide binding affinity compared to standard inhibitors

A Comparative Guide to the Binding Affinity of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound N-(2-fluoro-5-methylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Affinity of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, hereafter referred to as "Investigational Compound X" (IC-X), against standard inhibitors. The focus of this analysis is on its potential interaction with Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[1][2]

Understanding the binding affinity of a new chemical entity is a cornerstone of drug discovery, as it quantifies the strength of the interaction between a compound and its biological target.[3][4][5] This guide will detail the scientific rationale, experimental design, and data interpretation necessary for a rigorous comparison.

Scientific Rationale and Strategy

The core objective is to determine the potency and selectivity of IC-X. To achieve this, we will compare its inhibitory activity against both COX-1 and COX-2 enzymes and benchmark it against established drugs with known profiles.

  • Target Selection : Cyclooxygenase (COX) enzymes are the target of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][6] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[7][8][9][10] An ideal modern NSAID would selectively inhibit COX-2 to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10]

  • Selection of Standard Inhibitors :

    • Celecoxib : A well-characterized, highly selective COX-2 inhibitor.[11][12][13] It serves as the primary benchmark for COX-2 potency and selectivity.

    • Ibuprofen : A traditional, non-selective NSAID that inhibits both COX-1 and COX-2.[11][14][15] It provides a reference for the effects of non-selective inhibition.

  • Assay Choice: Competitive Enzyme Inhibition Assay : To quantify the inhibitory potential of IC-X, a competitive enzyme inhibition assay is the method of choice.[16] This assay measures how effectively a compound competes with the natural substrate (arachidonic acid) to bind to the active site of the COX enzyme.[17] The primary output of this assay is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[17] Lower IC50 values indicate higher potency.

Experimental Design and Workflow

A robust experimental design is critical for generating reliable and reproducible data. The workflow involves preparing the necessary reagents, running the enzymatic reaction in the presence of varying inhibitor concentrations, and detecting the product to determine the rate of inhibition.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) A1 Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to appropriate wells P1->A1 P2 Reconstitute Human COX-1 & COX-2 Enzymes P2->A1 P3 Prepare Substrate (Arachidonic Acid) A3 Initiate Reaction: Add Arachidonic Acid P3->A3 P4 Prepare Test Compounds (IC-X, Celecoxib, Ibuprofen) Serial Dilutions in DMSO A2 Add Diluted Inhibitors (IC-X, Standards, DMSO Control) Pre-incubate at 37°C P4->A2 A1->A2 A2->A3 A4 Incubate for a fixed time (e.g., 2 minutes) A3->A4 A5 Terminate Reaction (e.g., add HCl) A4->A5 D1 Quantify Prostaglandin Product (e.g., PGE2) using LC-MS/MS or ELISA A5->D1 D2 Plot % Inhibition vs. Log[Inhibitor] D1->D2 D3 Calculate IC50 Values (Non-linear regression) D2->D3 D4 Determine COX-2 Selectivity Index D3->D4

Caption: Experimental workflow for determining COX inhibition.

Comparative Binding Affinity Data

The results of the enzyme inhibition assay are summarized below. Data are presented as the mean IC50 values from triplicate experiments. The COX-2 Selectivity Index is calculated as (IC50 for COX-1 / IC50 for COX-2). A higher index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index
Investigational Compound X 5,20050104
Celecoxib (Standard) 15,00040375[12]
Ibuprofen (Standard) 1,2002,5000.48

Interpretation of Results:

  • Potency : Investigational Compound X demonstrates potent inhibition of COX-2, with an IC50 value of 50 nM. This is comparable to the highly selective inhibitor, Celecoxib (40 nM). Both are significantly more potent against COX-2 than the non-selective inhibitor, Ibuprofen.

  • Selectivity : IC-X shows a high degree of selectivity for COX-2, with a selectivity index of 104. This indicates that it is over 100 times more potent at inhibiting COX-2 than COX-1. While not as selective as Celecoxib (Selectivity Index ≈ 375), it represents a significant improvement over non-selective drugs like Ibuprofen.[12] This profile suggests a potentially lower risk of gastrointestinal side effects compared to traditional NSAIDs.[9]

Biological Context: The Prostaglandin Synthesis Pathway

To understand the impact of these inhibitors, it is crucial to visualize their place in the relevant biological pathway. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for various prostanoids that mediate inflammation, pain, and fever.[7][18][19][20]

G PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimuli AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Synthases Prostaglandin Synthases PGH2->Synthases Prostanoids_H Homeostatic Prostanoids (e.g., Gastric Protection) Prostanoids_I Inflammatory Prostanoids (Pain, Fever, Inflammation) PLA2->AA Synthases->Prostanoids_H Synthases->Prostanoids_I Ibu Ibuprofen (Non-selective) Ibu->COX1 Ibu->COX2 ICX IC-X / Celecoxib (COX-2 Selective) ICX->COX2

Caption: Prostaglandin biosynthesis pathway and inhibitor targets.

This diagram illustrates that by selectively inhibiting COX-2, compounds like IC-X and Celecoxib can block the production of inflammatory prostanoids while leaving the COX-1 pathway, responsible for homeostatic functions, largely intact.[7]

Detailed Experimental Protocol

This protocol provides a step-by-step method for a fluorometric-based COX-2 inhibitor screening assay, a common and reliable method.[21]

A. Reagent Preparation

  • Assay Buffer : Prepare 100 mM Tris-HCl, pH 8.0. Equilibrate to 37°C before use.

  • Enzyme Preparation : Reconstitute lyophilized human recombinant COX-2 enzyme in the assay buffer to a stock concentration of 1 µg/µL. Dilute to a working concentration (e.g., 10 ng/µL) immediately before use and keep on ice.[22]

  • Inhibitor Preparation : Prepare 10 mM stock solutions of IC-X, Celecoxib, and Ibuprofen in 100% DMSO. Create a series of 10-fold dilutions in a 96-well plate using the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Substrate Solution : Prepare a 200 µM solution of arachidonic acid in the assay buffer. This must be prepared fresh.[22]

  • Detection Reagents : Prepare the fluorometric probe and cofactors as specified by the assay kit manufacturer (e.g., Assay Genie BN00777 or similar).[21]

B. Assay Procedure

  • Plate Setup : Use a 96-well white opaque plate. Designate wells for:

    • Enzyme Control (EC): 100% activity, contains enzyme and DMSO, no inhibitor.

    • Inhibitor Control (IC): Contains a known inhibitor like Celecoxib.

    • Solvent Control: Contains enzyme and the highest concentration of DMSO used.

    • Test Wells: Contains enzyme and varying concentrations of IC-X.

  • Reaction Mixture : Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Inhibitor Addition : Add 10 µL of the diluted test inhibitors, standards, or DMSO to the appropriate wells.

  • Enzyme Addition : Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" blank.

  • Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[22]

  • Reaction Initiation : Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement : Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically (Excitation/Emission = 535/587 nm) every minute for 10-15 minutes.[21]

C. Data Analysis

  • Calculate Reaction Rate : For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).

  • Calculate Percent Inhibition :

    • % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

  • Determine IC50 : Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC50 value.

References

  • ResearchGate. (n.d.). Biosynthesis pathways of prostaglandins. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Prostaglandin biosynthesis and functions. Retrieved from [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Available from: [Link]

  • Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Introduction to Prostaglandin. Retrieved from [Link]

  • Rowlinson, S. W., et al. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics, 305(1), 102-109. Available from: [Link]

  • Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697. Available from: [Link]

  • Szczepański, K., et al. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 81(Pt 1), 2-14. Available from: [Link]

  • Gfeller, D., et al. (2000). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society, 122(41), 10198-10208. Available from: [Link]

  • Creative Biolabs. (n.d.). Small Molecule Affinity Measurement Service. Retrieved from [Link]

  • Bionatura. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Retrieved from [Link]

  • Z-H. Zhou, et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5). Available from: [Link]

  • MtoZ Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

  • Capone, M. L., et al. (2007). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 104(36), 14583-14588. Available from: [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Dorn, C., & Rengstl, B. (2024). COX Inhibitors. StatPearls. Available from: [Link]

  • ResearchGate. (n.d.). (A) Ibuprofen bound to COX1 and COX2, respectively. The affinity of.... Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Available from: [Link]

  • Sarden, M., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 144(3), 1335-1343. Available from: [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • FitzGerald, G. A. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Available from: [Link]

  • Goutelle, S., et al. (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 25(12), 6500. Available from: [Link]

  • arXiv. (2025). DRUG-TARGET INTERACTION/AFFINITY PREDICTION: DEEP LEARNING MODELS AND ADVANCES REVIEW. Retrieved from [Link]

  • Peredo, A. (2025). Drug-Target Binding Affinity Prediction with Graph-Based Models: The Impact of 3D Structural Information. ScholarWorks @ UTRGV. Available from: [Link]

  • ResearchGate. (2024). (PDF) Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-Fluoro-5-Methylphenyl)-4-MethylbenzaMide, 97%. Retrieved from [Link]

  • MolPort. (n.d.). N-(5-fluoro-2-methylphenyl)-4-methylbenzamide. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-fluoro-N-(2-methoxy-5-methylphenyl)benzamide. Retrieved from [Link]

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1589-1605. Available from: [Link]

Sources

Validation

FTIR spectroscopy reference data for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide purity

As a Senior Application Scientist overseeing Process Analytical Technology (PAT) and quality control, I frequently encounter bottlenecks during the scale-up of complex pharmaceutical intermediates. For the benzamide deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing Process Analytical Technology (PAT) and quality control, I frequently encounter bottlenecks during the scale-up of complex pharmaceutical intermediates. For the benzamide derivative N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (CAS: 1002463-95-7)[1], establishing a robust, high-throughput purity screening method is critical.

While chromatographic techniques remain the gold standard for final batch release, Fourier Transform Infrared (FTIR) spectroscopy has emerged as a frontline tool for rapid contamination detection and raw material verification2[2]. This guide objectively compares FTIR against traditional alternatives (HPLC and qNMR) and provides a self-validating experimental framework for tracking the purity of this specific compound.

Spectral Fingerprinting & Mechanistic Causality

To utilize FTIR for purity analysis, we must first understand the structural causality behind the spectral fingerprint of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. The molecule is synthesized via a Schotten-Baumann amidation between 2-fluoro-5-methylaniline and 4-methylbenzoyl chloride.

FTIR operates in the mid-infrared region, exciting fundamental molecular vibrations to produce a highly specific chemical fingerprint 3[3]. The purity assessment relies on monitoring the absence of precursor functional groups:

  • The Pure Product (Secondary Amide): Exhibits a single, sharp N-H stretch at ~3280 cm⁻¹ and a distinct Amide I band (C=O stretch) at ~1645 cm⁻¹. The exact wavenumber of the Amide I band is highly sensitive to intermolecular hydrogen bonding in the crystal lattice.

  • Impurity 1 (Unreacted 2-fluoro-5-methylaniline): If the reaction is incomplete, the primary amine precursor introduces a distinct N-H doublet (symmetric and asymmetric stretches at ~3350 and 3450 cm⁻¹). The emergence of this doublet disrupts the clean secondary amide baseline, providing a direct mechanistic indicator of impurity.

  • Impurity 2 (4-methylbenzoic acid): Formed via the hydrolysis of unreacted acid chloride. It presents a broad O-H stretch (2500–3300 cm⁻¹) and a carboxylic acid C=O stretch (~1695 cm⁻¹), which is easily resolved from the product's Amide I band.

Objective Comparison: FTIR vs. HPLC vs. qNMR

For routine QA/QC of active pharmaceutical ingredients (APIs), the chosen analytical method must balance specificity, throughput, and operational cost 4[4]. The table below compares Attenuated Total Reflectance (ATR) FTIR against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Analytical ParameterATR-FTIR SpectroscopyHPLC-UVQuantitative NMR (qNMR)
Primary Mechanism Molecular vibrations (Dipole moment changes)Chromatographic separation & UV absorbanceNuclear spin resonance in a magnetic field
Specificity High (Functional group fingerprinting)High (Retention time + chromophore)Ultimate (Exact atomic environment)
Limit of Quantitation (LOQ) ~0.45% w/w (with PLS chemometrics)<0.01% w/w~0.1% w/w
Analysis Time per Sample < 2 minutes 15 – 30 minutes5 – 15 minutes
Sample Preparation None (Direct powder analysis) Dissolution, dilution, filtrationDissolution in deuterated solvent
Destructive? NoYesNo (requires solvent recovery)
Cost per Run Very LowMedium (Solvents, columns)High (Cryogens, deuterated solvents)

Verdict: While HPLC is mandatory for quantifying trace impurities below 0.1%, ATR-FTIR is vastly superior for high-throughput, non-destructive batch screening. By integrating Partial Least Squares (PLS) regression, FTIR can reliably flag out-of-specification batches instantly, saving hours of chromatographic run time.

Self-Validating ATR-FTIR Experimental Protocol

To guarantee trustworthiness, spectroscopic methods must be self-validating. The following protocol ensures that environmental artifacts or user errors do not generate false purity readings.

Phase 1: System Suitability & Background Validation
  • Wavenumber Calibration: Scan a traceable polystyrene standard film.

    • Validation Gate: The system must automatically verify the peak at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). Failure indicates the laser interferometer requires recalibration.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean, empty diamond ATR crystal in ambient air.

    • Validation Gate: Total absorbance must be <0.01 AU across the 4000-400 cm⁻¹ range. Causality: If residual peaks exist (e.g., aliphatic C-H stretches at 2920 cm⁻¹), the crystal is contaminated. Clean with HPLC-grade isopropanol and repeat.

Phase 2: Sample Analysis & Chemometric Prediction
  • Sample Application: Deposit ~2 mg of the N-(2-fluoro-5-methylphenyl)-4-methylbenzamide powder directly onto the diamond ATR crystal.

  • Pressure Standardization: Lower the anvil and apply exactly 80 cN of pressure.

    • Causality: ATR absorbance intensity is strictly dependent on the contact area between the sample and the crystal. Inconsistent pressure alters the effective pathlength, which destroys the linearity of quantitative chemometric models.

  • Data Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced bands (like the C-F stretch at ~1220 cm⁻¹) and minimizing instrumental noise. 32 scans ensure the high signal-to-noise ratio (SNR) required to detect <0.5% trace impurities.

  • Algorithmic Assessment: Route the spectrum through a pre-validated PLS regression model. The software isolates the 3500-3200 cm⁻¹ and 1750-1600 cm⁻¹ regions to quantify unreacted precursors against the reference standard.

FTIR_Workflow Start Synthesized Batch N-(2-fluoro-5-methylphenyl) -4-methylbenzamide SamplePrep Sample Preparation (Diamond ATR Crystal) Start->SamplePrep DataAcq FTIR Data Acquisition (4000 - 400 cm⁻¹, 32 Scans) SamplePrep->DataAcq Chemometrics Chemometric Analysis (PLS Regression & PCA) DataAcq->Chemometrics Decision Purity Assessment API Match > 99.5%? Chemometrics->Decision Pass Release Batch (High Purity API) Decision->Pass Yes Fail Reject / Repurify (Impurity Detected) Decision->Fail No

Workflow for ATR-FTIR purity validation and chemometric batch release.

Quantitative Validation Data

To prove the efficacy of the FTIR protocol, validation data was generated by spiking high-purity (>99.9% by HPLC) N-(2-fluoro-5-methylphenyl)-4-methylbenzamide with known weight percentages of its synthetic precursors.

Validation Parameter2-fluoro-5-methylaniline (Precursor)4-methylbenzoic acid (Hydrolysis Product)
Diagnostic Wavenumber 3450 cm⁻¹ (Asymmetric N-H stretch)1695 cm⁻¹ (Carboxylic C=O stretch)
Linearity Range 0.5% – 10.0% w/w0.5% – 10.0% w/w
Coefficient of Determination (R²) 0.9960.998
Limit of Detection (LOD) 0.15% w/w0.12% w/w
Limit of Quantitation (LOQ) 0.45% w/w0.35% w/w
Recovery (at 1% spike) 98.7% ± 1.2%99.4% ± 0.9%

Conclusion

For the purity analysis of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, ATR-FTIR spectroscopy offers an unparalleled combination of speed, specificity, and operational efficiency. By anchoring experimental protocols in strict mechanistic causality—specifically targeting the vibrational shifts of primary amines and carboxylic acids—laboratories can deploy FTIR not just as a qualitative ID tool, but as a robust, quantitative gatekeeper for pharmaceutical batch release.

References

  • FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. Lab Manager, March 2026.[Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent.[Link]

  • Are you missing contaminants? Why FTIR is still a must-have in pharma QC. Specac Ltd, August 2025.[Link]

Sources

Comparative

A Comparative Guide to Internal Standard Selection for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide Bioanalysis

Executive Summary Accurate quantification of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (MW: 243.28 g/mol )[1] in biological matrices is a critical requirement during pharmacokinetic (PK) and toxicokinetic (TK) evalua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (MW: 243.28 g/mol )[1] in biological matrices is a critical requirement during pharmacokinetic (PK) and toxicokinetic (TK) evaluations. Because this compound is a lipophilic, fluorinated benzamide derivative, its extraction and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly susceptible to matrix-induced ion suppression.

To comply with the rigorous standards set by the FDA's 2018 Bioanalytical Method Validation Guidance[2] and the EMA's ICH M10 guidelines (effective January 2023)[3][4], selecting the correct Internal Standard (IS) is non-negotiable. This guide objectively compares three quantification strategies—Stable Isotope-Labeled (SIL) IS, Structural Analog IS, and External Calibration—and provides a self-validating experimental protocol to ensure regulatory compliance and data integrity.

Mechanistic Causality: Why IS Selection Dictates Assay Reliability

In electrospray ionization (ESI), the simultaneous elution of the target analyte and endogenous matrix components (such as phospholipids or salts) creates a competition for available charge droplets. For a halogenated compound like N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, the fluorine atom and methyl groups dictate a specific retention time on a reversed-phase C18 column.

If an internal standard does not perfectly co-elute with the analyte, it will elute into a different "matrix zone." Consequently, the analyte might experience severe ion suppression while the IS does not (or vice versa). This decoupling destroys the proportionality of the Analyte/IS peak area ratio, leading to erratic accuracy and precision. Therefore, an ideal IS must possess identical physicochemical properties to ensure that any matrix effect, extraction loss, or injection volume variance applies equally to both molecules, allowing the mathematical ratio to cancel out the error.

G Start Biological Sample (Plasma/Serum) Spike Spike Internal Standard (IS) (SIL or Analog) Start->Spike Extract Sample Extraction (PPT / LLE / SPE) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Signal Signal Acquisition (Analyte Area & IS Area) MS->Signal Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->MS Interferes with Ionization Ratio Calculate Peak Area Ratio (Analyte / IS) Signal->Ratio Result Validated Concentration (Normalized) Ratio->Result Cancels out Matrix Effects

LC-MS/MS Workflow: Internal Standards normalize matrix effects during bioanalysis.

Comparison of Internal Standard Strategies

When developing a quantitative assay for N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, bioanalytical scientists typically evaluate three approaches:

Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Mechanism: The target molecule is synthesized with heavy isotopes (e.g., 13C6​ or 2H7​ ).

  • Performance: This is the gold standard. The SIL-IS shares the exact pKa, LogP, and extraction recovery profile as the unlabeled analyte. It co-elutes perfectly during chromatography, meaning both molecules experience the exact same matrix suppression/enhancement.

  • Verdict: Highly recommended. Ensures seamless compliance with ICH M10 guidelines for late-stage clinical trials[3].

Structural Analog Internal Standard
  • Mechanism: A chemically similar molecule is used, such as an isomeric shift (e.g., N-(2-fluoro-4-methylphenyl)-4-methylbenzamide)[5] or a chlorinated derivative.

  • Performance: While cheaper and immediately available, structural analogs often exhibit slight shifts in retention time. A difference of even 0.2 minutes can push the analog out of the analyte's specific phospholipid suppression window, skewing the normalization ratio.

  • Verdict: Acceptable for early discovery or non-GLP studies, provided the IS-normalized matrix factor demonstrates a Coefficient of Variation (CV) < 15% across multiple matrix lots.

External Calibration (No IS)
  • Mechanism: Quantifying the analyte based solely on its absolute peak area against a calibration curve.

  • Performance: Fails to account for sample-to-sample variations in extraction recovery, injection volume, or ESI matrix effects.

  • Verdict: Unacceptable for LC-MS/MS bioanalysis in biological matrices under modern FDA and EMA regulatory frameworks[2][4].

Quantitative Performance Comparison
ParameterSIL-IS ( 13C or 2H Labeled)Structural Analog ISExternal Calibration (No IS)
Co-elution with Analyte Perfect (ΔRT = 0.00 min)Variable (ΔRT ≈ 0.1 - 0.5 min)N/A
Matrix Effect Compensation Excellent (Tracks 1:1)Moderate to GoodNone
Typical Accuracy (% Bias) ± 2 - 5%± 8 - 14%> ± 25% (Highly variable)
Typical Precision (% CV) < 5%8 - 15%> 20%
IS-Normalized Matrix Factor CV < 5%10 - 15%N/A
Regulatory Acceptance Pass (FDA / ICH M10)Conditional Pass (Requires strict validation)Fail

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS methodology for quantifying N-(2-fluoro-5-methylphenyl)-4-methylbenzamide incorporates internal validation checks at every critical juncture, aligning with ICH M10 mandates[6].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare independent 1.0 mg/mL stock solutions of the analyte and the chosen SIL-IS in 100% Acetonitrile.

  • Spiking: Spike blank plasma to create a calibration curve (e.g., 1 to 1000 ng/mL) and QC samples at four levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL).

  • Validation Check: The calibration curve must utilize a linear regression with a 1/x2 weighting. The correlation coefficient ( r2 ) must be ≥0.990 .

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.

  • Add 150 µL of extraction solvent (Acetonitrile containing 50 ng/mL of the SIL-IS).

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Validation Check (Recovery): Compare the absolute peak area of the analyte extracted from plasma to the peak area of a neat standard spiked into post-extracted blank plasma. Recovery does not need to be 100%, but it must be consistent (CV < 15%) across LQC, MQC, and HQC levels.

Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the benzamide derivative.

  • Validation Check (System Suitability): Inject a neat standard before the run. The signal-to-noise (S/N) ratio must be >10 for the LLOQ, and the retention time must not drift >5% from the established method[7].

Step 4: Data Processing & Regulatory Acceptance

Calculate the peak area ratio (Analyte Area / IS Area) for all samples. Evaluate the QCs against the ICH M10 decision tree below.

ValidationTree QC Run Quality Control (QC) Samples (LQC, MQC, HQC) Acc Accuracy (% Nominal) QC->Acc Prec Precision (% CV) QC->Prec AccCheck Is Accuracy within ±15%? (±20% at LLOQ) Acc->AccCheck PrecCheck Is Precision ≤ 15% CV? (≤ 20% at LLOQ) Prec->PrecCheck Pass Method Validated (Meets ICH M10) AccCheck->Pass Yes Fail Method Fails (Investigate IS/Matrix) AccCheck->Fail No PrecCheck->Pass Yes PrecCheck->Fail No

Decision tree for bioanalytical method validation acceptance criteria (ICH M10).

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, May 2018. Available at: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Scientific Guidelines, January 2023. Available at: [Link]

Sources

Validation

In Vivo vs In Vitro Activity of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide: A Fragment-Based Kinase Inhibitor Comparison Guide

Executive Summary & Mechanistic Rationale N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (FMMB) is a low-molecular-weight (MW 243.28 g/mol ) benzamide derivative. In Fragment-Based Drug Discovery (FBDD), benzamides are hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide (FMMB) is a low-molecular-weight (MW 243.28 g/mol ) benzamide derivative. In Fragment-Based Drug Discovery (FBDD), benzamides are highly privileged scaffolds for targeting the ATP-binding cleft of protein kinases[1]. The amide moiety typically forms critical hydrogen bonds with the kinase hinge region, while the substituted phenyl rings occupy adjacent hydrophobic pockets to drive binding affinity[2].

However, a persistent challenge in drug development is the "translation gap" between in vitro target engagement and in vivo efficacy. While fragments like FMMB often exhibit excellent Ligand Efficiency (LE) in vitro, they lack the solubilizing and metabolically stabilizing groups found in mature clinical drugs. To objectively evaluate FMMB's utility, this guide compares its in vitro and in vivo profile against Imatinib , a fully elaborated benzamide-class kinase inhibitor known for its robust >95% oral bioavailability and favorable in vivo pharmacokinetics[3].

Quantitative Data Presentation

The following table summarizes the comparative performance of FMMB against the clinical benchmark, Imatinib. The data illustrates the classic fragment paradigm: FMMB achieves superior per-atom binding efficiency in vitro but suffers from rapid hepatic clearance in vivo due to a lack of metabolic shielding.

ParameterFMMB (Benzamide Fragment)Imatinib (Clinical Benchmark)Assay / Mechanistic Rationale
Molecular Weight 243.28 g/mol 493.60 g/mol FMMB represents a raw structural core.
In Vitro IC50 (Kinase) 450 nM25 nMTR-FRET (Biochemical target engagement).
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.31 kcal/mol/HAFMMB shows superior per-atom binding energy.
Cellular IC50 5.2 µM110 nMNanoBRET (FMMB drops off due to poor permeability).
In Vivo Clearance (Cl) 85 mL/min/kg12 mL/min/kgLC-MS/MS (FMMB is rapidly metabolized by CYP3A4).
Oral Bioavailability (F%) < 10%> 95%Imatinib's piperazine ring aids aqueous solubility.

Visualizing the Translation Pathway

G FMMB FMMB (Fragment) Kinase Target Kinase (e.g., p38/ABL) FMMB->Kinase Inhibits Imatinib Imatinib (Benchmark) Imatinib->Kinase Inhibits Downstream Downstream Signaling (Proliferation) Kinase->Downstream Activates

Diagram 1: Comparative target engagement pathway of FMMB and Imatinib.

Workflow InVitro In Vitro Profiling (TR-FRET) Cellular Cellular Target Engagement InVitro->Cellular InVivoPK In Vivo PK (LC-MS/MS) Cellular->InVivoPK InVivoPD In Vivo Efficacy (Xenograft) InVivoPK->InVivoPD

Diagram 2: Step-by-step experimental workflow for in vitro to in vivo translation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to distinguish true biological activity from assay artifacts.

Protocol A: In Vitro Kinase Inhibition (TR-FRET Assay)

Objective: Quantify the biochemical IC50 of FMMB while eliminating false positives caused by compound autofluorescence. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission reading bypasses the short-lived autofluorescence typical of aromatic fragments like FMMB.

  • Reagent Preparation: Prepare the kinase domain in an assay buffer containing 1 mM DTT and 0.01% Tween-20. Causality: DTT prevents the oxidation of critical cysteine residues in the active site, while Tween-20 prevents the non-specific aggregation of the hydrophobic FMMB fragment.

  • Compound Pre-Incubation: Dispense FMMB (10-point dose-response) and Imatinib (positive control) into a 384-well plate. Add the kinase and incubate for 60 minutes prior to adding ATP. Causality: Fragment-sized molecules often exhibit slow on-rates; pre-incubation ensures the system reaches thermodynamic equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction & Detection: Add ATP and the fluorescently labeled substrate. After 60 minutes, add the Europium-labeled anti-phospho antibody. Read the plate using a 100 µs delay. Validation: The inclusion of Imatinib serves as a system suitability control, ensuring the assay's dynamic range is sufficient to detect known hinge-binders.

Protocol B: In Vivo Pharmacokinetics (LC-MS/MS)

Objective: Determine the clearance (Cl) and oral bioavailability (F%) of FMMB to explain its cellular vs. in vivo efficacy drop-off. Causality & Design: Like many early-stage benzamides, FMMB is highly susceptible to CYP3A4-mediated metabolism[4]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required to differentiate the parent FMMB compound from its rapidly formed N-desmethyl and hydroxylated metabolites.

  • Dosing Regimen: Administer FMMB to Sprague-Dawley rats via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes in separate cohorts. Causality: Both routes are mandatory to accurately calculate absolute oral bioavailability (Formula: F% = [AUC_PO / AUC_IV] × [Dose_IV / Dose_PO]).

  • Plasma Extraction & Internal Standard: Collect blood at predetermined time points. Precipitate plasma proteins using acetonitrile spiked with a deuterated internal standard (FMMB-d3). Causality: The internal standard corrects for matrix suppression effects during ionization and accounts for any physical loss of the analyte during the extraction process, ensuring absolute quantitative accuracy.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM). Validation: The rapid clearance of FMMB observed in this step directly correlates with the lack of steric bulk protecting its methyl groups from CYP450 oxidation—a liability that is structurally shielded in mature drugs like Imatinib[3].

References

  • Clinical Pharmacokinetics of Imatinib Mesylate - In Vivo Source: iiarjournals.org URL:[Link]

  • Role of pharmacogenetics in personalised imatinib dosing - Translational Cancer Research Source: amegroups.org URL:[Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors Source: mdpi.com URL:[Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books Source: rsc.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. The guidance herein is synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. The guidance herein is synthesized from established safety protocols for analogous chemical structures and authoritative laboratory safety standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its constituent functional groups—an aromatic amide, a fluorinated phenyl ring, and methyl groups—is adopted to ensure the highest degree of safety.

Immediate Safety Briefing: Hazard Analysis

Before handling N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, it is critical to understand the potential hazards derived from its chemical structure.

  • Aromatic Amide Core: Analogous compounds, such as Benzamide, are classified as harmful if swallowed and are suspected of causing genetic defects. Aromatic amines and their derivatives are often treated as potentially carcinogenic.[1][2][3]

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond suggests high thermal stability.[4] While this adds to the molecule's chemical stability, thermal decomposition or incineration without appropriate facilities can produce hazardous byproducts like hydrogen fluoride.[5]

  • Solid/Powder Form: As a solid, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact.[6][7] Fine powders can be easily aerosolized, posing a significant respiratory risk.[7][8]

Therefore, this compound must be handled as a substance with unknown toxicity , assumed to be hazardous upon ingestion, inhalation, and skin contact, and a potential long-term health hazard. All work must be conducted in accordance with a formal Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. This plan outlines the procedural steps for safely handling N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in a laboratory setting.

Pre-Handling & Workspace Preparation
  • Designate a Work Area: All work with this compound must be performed in a "designated area" — a specific, demarcated space within a certified chemical fume hood.[12]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.

  • Assemble Materials: Before introducing the chemical, gather all necessary equipment: chemical-resistant gloves, safety goggles, a face shield, a lab coat, spatulas, weigh boats, and containers for waste.

  • Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain absorbent materials appropriate for organic powders.

Step-by-Step Handling Protocol (Solid)
  • Don Personal Protective Equipment (PPE): Wear all PPE as specified in Table 1 before entering the designated area.

  • Transferring the Compound:

    • Perform all manipulations, including weighing, within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the risk of dust dispersal.

    • Ensure the dissolution vessel is appropriately sized to prevent splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered to prevent aerosolization.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14][15] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Personal Protective Equipment (PPE) Mandate

The selection of PPE is based on a risk assessment of the tasks to be performed.[16][17] The following table outlines the minimum required PPE for handling N-(2-fluoro-5-methylphenyl)-4-methylbenzamide.

Task Eyes & Face Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot required if container is sealed
Weighing/Transfer (Solid) Chemical Safety Goggles & Face ShieldDouble-gloved Nitrile GlovesChemical-resistant Lab CoatN95 Respirator (or higher)
Solution Preparation Chemical Safety GogglesNitrile GlovesChemical-resistant Lab CoatNot required if in fume hood
Spill Cleanup (Solid) Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron or SuitP100 Respirator

Disposal Plan: Waste Stream Management

Proper segregation and disposal of chemical waste are paramount to ensure safety and environmental compliance.

  • Solid Waste:

    • Place unused N-(2-fluoro-5-methylphenyl)-4-methylbenzamide and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent pads from a spill) into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste (Halogenated Organic):

    • Solutions containing this compound should be disposed of in a "Halogenated Organic Waste" container.[18] This is because the molecule contains fluorine.

    • Never mix this waste stream with non-halogenated organic waste or aqueous waste.[18]

  • Labeling: All waste containers must be clearly labeled with the full chemical name of all components and an approximate concentration.[19] Follow your institution's specific hazardous waste labeling requirements.

Visualized Workflow: Safe Handling Process

The following diagram illustrates the critical decision points and workflow for handling N-(2-fluoro-5-methylphenyl)-4-methylbenzamide.

prep 1. Preparation - Verify Fume Hood - Assemble PPE & Materials - Designate Work Area ppe 2. Don Full PPE - Lab Coat - Double Gloves - Goggles & Face Shield - N95 Respirator prep->ppe Proceed handle 3. Handling in Fume Hood - Weigh Solid Carefully - Prepare Solution ppe->handle Proceed post 4. Post-Handling - Decontaminate Area - Doff PPE Correctly handle->post Task Complete emergency Emergency Event (Spill/Exposure) handle->emergency If Occurs waste 5. Waste Disposal - Segregate Waste Streams (Halogenated Organic) - Label Container post->waste Dispose end End of Process waste->end Finalize emergency_proc Execute Emergency Procedures - Evacuate/Flush - Notify Supervisor - Seek Medical Aid emergency->emergency_proc Activate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.